molecular formula C10H8BrN B2673698 3-Bromo-8-methylquinoline CAS No. 66438-80-0

3-Bromo-8-methylquinoline

Cat. No.: B2673698
CAS No.: 66438-80-0
M. Wt: 222.085
InChI Key: SHTGZBWYHRHZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methylquinoline (CAS 66438-80-0) is a brominated quinoline derivative of significant interest in advanced chemical synthesis and materials research. With a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol, this compound serves as a versatile building block and synthetic intermediate . Its primary research value lies in its application in Skraup-type syntheses for the one-step transformation of substituted anilines into 3-bromo-6-substituted quinolines, which are key precursors for further functionalization . A prominent application of this compound is in the field of organometallic chemistry and materials science. Specifically, the 8-methylquinoline moiety can undergo cyclometallation, a process where a carbon-hydrogen bond in the methyl group is activated and a metal-carbon bond is formed . This reaction is utilized to create lath-like metallomesogens, which are metal-containing liquid crystals. These complexes can self-assemble into unique lamello-columnar (ColL) phases, a specific type of structured mesophase that combines properties of both lamellar and columnar liquid crystals . Such materials are investigated for their potential electro-active properties and applications in the development of new electronic devices . Furthermore, the related compound 3-bromo-8-methylquinolin-6-ol, which shares a similar core structure, has been used in synthetic pathways to construct complex heterocyclic systems like dihydro[1,3]oxathiocino[6,7-f]quinolones, demonstrating the utility of this chemical family in generating molecular diversity . Researchers handle this compound following strict safety protocols. It is classified with the GHS07 signal word "Warning" and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended for storage sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTGZBWYHRHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-bromo-8-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. The strategic placement of a bromine atom at the 3-position and a methyl group at the 8-position of the quinoline scaffold offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. This document details the primary synthetic strategies, including the initial preparation of the 8-methylquinoline precursor via classical name reactions and subsequent regioselective bromination. Alternative multi-step approaches are also discussed, providing a holistic view of the available synthetic routes. Each section is supported by in-depth mechanistic insights, detailed experimental protocols, and comparative data to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this scaffold is a key strategy for modulating pharmacological activity. This compound serves as a critical intermediate, with the bromine atom at the C3 position acting as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of diverse molecular fragments, facilitating the exploration of chemical space in drug discovery programs. The methyl group at the C8 position influences the molecule's electronic and steric properties, which can impact its biological target engagement and metabolic stability. This guide will provide the foundational knowledge required for the efficient and reliable synthesis of this important chemical entity.

Synthesis of the Precursor: 8-Methylquinoline

The journey to this compound begins with the robust synthesis of its precursor, 8-methylquinoline. Two classical and widely employed methods for this purpose are the Skraup synthesis and the Doebner-von Miller reaction.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a powerful method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][2][3][4] In the case of 8-methylquinoline, the starting aromatic amine is o-toluidine.

Mechanism: The reaction proceeds through a series of steps:

  • Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael addition of the o-toluidine to the acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form a dihydroquinoline.

  • Oxidation of the dihydroquinoline by the oxidizing agent (e.g., nitrobenzene or arsenic acid) to yield the aromatic 8-methylquinoline.[3]

The Skraup reaction is known for its often vigorous and exothermic nature, requiring careful control of reaction conditions.[1][5] Despite this, it can provide good yields of the desired quinoline.[1]

Skraup_Synthesis cluster_reactants Reactants o_toluidine o-Toluidine michael_adduct Michael Adduct o_toluidine->michael_adduct + Acrolein glycerol Glycerol h2so4 H₂SO₄ glycerol->h2so4 acrolein Acrolein h2so4->acrolein Dehydration oxidant Oxidizing Agent (e.g., Nitrobenzene) product 8-Methylquinoline oxidant->product acrolein->michael_adduct dihydroquinoline Dihydro-8-methylquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->product Oxidation

Caption: The Skraup synthesis pathway for 8-methylquinoline.

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline [1]

  • Materials: o-Toluidine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

    • To this cooled mixture, slowly add o-toluidine with continuous stirring.

    • Add the oxidizing agent, nitrobenzene. A small amount of ferrous sulfate can be added to moderate the reaction.

    • Heat the mixture carefully. The reaction is often exothermic and may require initial heating to start, after which the heat source may need to be removed to control the reaction rate.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.

    • After cooling, dilute the reaction mixture with water and neutralize it with a concentrated sodium hydroxide solution. This step should be performed with caution due to the heat generated.

    • The crude 8-methylquinoline can be isolated by steam distillation.

    • The collected distillate is then extracted with an organic solvent (e.g., toluene), and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure 8-methylquinoline.

Data Summary: Skraup Synthesis of 8-Methylquinoline

ParameterValueReference
Typical Yield67-90%[1]
Purity>96%[1]
Boiling Point246-248 °C[6]
The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a related and often more controlled method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4][7] For the synthesis of 8-methylquinoline, o-toluidine is reacted with an α,β-unsaturated aldehyde like crotonaldehyde.

Mechanism: The mechanism is similar to the Skraup synthesis but starts with the pre-formed α,β-unsaturated carbonyl compound. It involves a conjugate addition of the aniline to the carbonyl compound, followed by cyclization, dehydration, and oxidation.[7]

Doebner_von_Miller cluster_reactants Reactants o_toluidine o-Toluidine conjugate_adduct Conjugate Adduct o_toluidine->conjugate_adduct + Crotonaldehyde crotonaldehyde Crotonaldehyde crotonaldehyde->conjugate_adduct acid_catalyst Acid Catalyst (e.g., HCl, ZnCl₂) acid_catalyst->conjugate_adduct dihydroquinoline Dihydro-8-methylquinoline conjugate_adduct->dihydroquinoline Cyclization & Dehydration product 8-Methylquinoline dihydroquinoline->product Oxidation

Caption: Doebner-von Miller reaction for 8-methylquinoline synthesis.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Methylquinoline [8]

  • Materials: o-Toluidine, crotonaldehyde, hydrochloric acid, zinc chloride (optional, as a Lewis acid catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of o-toluidine in aqueous hydrochloric acid.

    • Heat the solution to reflux.

    • Slowly add crotonaldehyde to the refluxing solution from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

    • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.

    • Isolate the crude product by extraction with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Synthesis of this compound: Key Strategies

With 8-methylquinoline in hand, the next critical step is the introduction of a bromine atom at the 3-position. This can be achieved through direct electrophilic bromination or via a multi-step sequence involving a Sandmeyer reaction.

Strategy 1: Direct Electrophilic Bromination

Direct bromination of the quinoline ring is a common method for introducing a bromine substituent. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of the substituents on the quinoline ring.[9] In quinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions in the carbocyclic ring.[9] The electron-donating methyl group at the 8-position in 8-methylquinoline further activates the carbocyclic ring towards electrophilic attack. However, achieving selective bromination at the 3-position of the pyridine ring is challenging and often requires specific reaction conditions.

Mechanism of Electrophilic Bromination: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A bromine electrophile (Br⁺), often generated from a brominating agent like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid, attacks the electron-rich quinoline ring to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity, yielding the brominated quinoline.[10]

Controlling Regioselectivity: To favor bromination at the 3-position, reaction conditions can be manipulated. For instance, performing the reaction in the presence of a strong acid can protonate the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. However, some literature suggests that specific conditions, such as the use of Br₂ in the presence of HCl and nitrobenzene, can lead to the formation of the 3-bromo derivative.[11] Another approach involves the use of milder brominating agents like NBS under controlled temperatures.[12]

Bromination quinoline 8-Methylquinoline product This compound quinoline->product Electrophilic Bromination brominating_agent Brominating Agent (e.g., NBS, Br₂) brominating_agent->product side_products Other Bromo-isomers (e.g., 5-bromo, 7-bromo) product->side_products Potential Side Products

Caption: Direct bromination of 8-methylquinoline.

Experimental Protocol: Direct Bromination of 8-Methylquinoline [12]

  • Materials: 8-Methylquinoline, N-bromosuccinimide (NBS), dichloromethane (DCM) or acetic acid.

  • Procedure:

    • Dissolve 8-methylquinoline in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

Data Summary: this compound

ParameterValueReference
Molecular FormulaC₁₀H₈BrN[12]
Molecular Weight222.08 g/mol [12]
Typical Yield65-75%[12]
Physical StateSolid
Strategy 2: The Sandmeyer Reaction Pathway

An alternative and often more regioselective route to this compound involves the Sandmeyer reaction.[13][14][15] This multi-step pathway begins with the synthesis of 3-amino-8-methylquinoline, which is then converted to the target compound.

Pathway Overview:

  • Nitration of 8-methylquinoline: Introduction of a nitro group, which can then be reduced to an amino group. The directing effects of the quinoline ring system and the methyl group need to be considered to achieve nitration at the desired position.

  • Reduction of the nitro group: Conversion of the 3-nitro-8-methylquinoline to 3-amino-8-methylquinoline.

  • Sandmeyer Reaction: Diazotization of the 3-amino-8-methylquinoline followed by treatment with a copper(I) bromide source to replace the diazonium group with a bromine atom.

Mechanism of the Sandmeyer Reaction: The Sandmeyer reaction proceeds via a radical mechanism. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) salt, which facilitates the replacement of the diazonium group with a halide.[14][15]

Sandmeyer_Pathway quinoline 8-Methylquinoline nitro_quinoline 3-Nitro-8-methylquinoline quinoline->nitro_quinoline Nitration amino_quinoline 3-Amino-8-methylquinoline nitro_quinoline->amino_quinoline Reduction diazonium_salt Diazonium Salt amino_quinoline->diazonium_salt Diazotization (NaNO₂, HCl) product This compound diazonium_salt->product Sandmeyer Reaction (CuBr, HBr)

Caption: Sandmeyer reaction pathway to this compound.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-8-methylquinoline

  • Materials: 3-Amino-8-methylquinoline, sodium nitrite, hydrochloric acid, copper(I) bromide, hydrobromic acid.

  • Procedure (Diazotization):

    • Dissolve 3-amino-8-methylquinoline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Procedure (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of method will depend on factors such as the desired scale of the reaction, available starting materials, and the required level of regiochemical purity. The direct bromination of 8-methylquinoline offers a more concise route, but requires careful control to achieve the desired 3-bromo isomer. The multi-step Sandmeyer reaction pathway, while longer, provides a more reliable method for ensuring the correct regiochemistry. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. The strategic substitution on this bicyclic aromatic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom, as in 3-Bromo-8-methylquinoline, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the methyl group at the 8-position can influence the molecule's conformation and metabolic stability, potentially enhancing its drug-like properties.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While some experimental data for this specific molecule is not extensively reported in publicly available literature, this guide will leverage data from closely related analogues and established principles of physical organic chemistry to provide expected values and detailed experimental protocols for their determination. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required for the thorough characterization of this and similar novel chemical entities.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is the unambiguous confirmation of its structure. For this compound, this involves a combination of spectroscopic techniques.

Molecular Formula: C₁₀H₈BrN

Molecular Weight: 222.08 g/mol [1][2]

CAS Number: 66438-80-0[2][3][4][5]

Synonyms: While not extensively used, potential synonyms include 3-bromo-8-methyl-quinoline.[3]

Physicochemical Properties: Knowns and Expectations

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.

Table 1: Summary of Physicochemical Properties of this compound
PropertyReported/Expected ValueComments and Rationale for Expected Values
Melting Point (°C) Data not availableExpected to be a solid at room temperature. The melting point will be influenced by the crystal lattice energy. For comparison, the related compound 8-Bromo-2-methylquinoline has a melting point of 69-70 °C (342-343 K).[6] The positional isomerism will affect the crystal packing and thus the melting point.
Boiling Point (°C) Data not availableExpected to have a high boiling point due to its molecular weight and aromatic nature. Boiling points of brominated quinolines are typically above 250 °C at atmospheric pressure.
Solubility Data not availableExpected to be poorly soluble in water due to its hydrophobic aromatic core. It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and dimethyl sulfoxide (DMSO).
pKa Data not availableThe quinoline nitrogen is basic. The pKa of the conjugate acid of quinoline is approximately 4.9. The electron-withdrawing effect of the bromine atom at the 3-position is expected to slightly decrease the basicity of the nitrogen, resulting in a pKa value slightly lower than 4.9.
LogP Data not availableThe octanol-water partition coefficient (LogP) is expected to be in the range of 3-4, indicating significant lipophilicity. This is based on the contribution of the quinoline core, the bromine atom, and the methyl group. The calculated XLogP3 for the isomeric 8-bromo-2-methylquinoline is 3.4.[1]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis provides the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

  • Methyl Protons (8-CH₃): A singlet peak is expected around δ 2.5-2.8 ppm. For comparison, the methyl protons of 8-methylquinoline appear at δ 2.825 ppm.[7]

  • Aromatic Protons: Six distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are typically the most deshielded. The bromine at the 3-position will significantly influence the chemical shift of the H2 and H4 protons. Protons on the benzene ring (H5, H6, H7) will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

The proton-decoupled ¹³C NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

  • Methyl Carbon (8-CH₃): A signal is expected in the aliphatic region, typically around δ 15-20 ppm.

  • Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is expected to appear in the range of δ 115-125 ppm. The carbons of the pyridine ring (C2 and C4) will be deshielded due to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, a key feature will be the isotopic pattern of bromine.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 221 and 223). The nominal molecular weight is 222.08 g/mol .[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Data:

  • C-H stretching (aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Peaks for the methyl group are expected around 2850-3000 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): A series of sharp peaks will be observed in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-Br stretching: A peak is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Characterization

G synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purity & Structure ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka logp LogP Measurement purification->logp

Caption: Workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.

  • Capillary Loading: Finely powder a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Rationale: To confirm the chemical structure by identifying the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. Typically, a small number of scans are sufficient.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans and a longer relaxation delay will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Protocol 3: Mass Spectrometry

Rationale: To confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, or ESI/APCI for LC-MS).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Examine the resulting mass spectrum for the molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units will confirm the presence of a single bromine atom.

Protocol 4: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

Methodology (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the aqueous solubility.

Synthesis of this compound: A Conceptual Overview

G start 2-Methylaniline intermediate1 Brominated Aniline Intermediate start->intermediate1 Bromination product This compound intermediate1->product Skraup Synthesis intermediate2 Glycerol / Oxidizing Agent intermediate2->product

Caption: A conceptual synthetic pathway for this compound via a modified Skraup synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related brominated quinolines suggest that this compound should be handled with care.[8][9]

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicity: Brominated aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[8] Avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and expected physicochemical characteristics, along with detailed experimental protocols for their determination. While there is a need for further experimental studies to fully characterize this compound, the information and methodologies presented here offer a solid foundation for researchers working with this and other substituted quinoline derivatives. Future research should focus on the experimental determination of the properties outlined in this guide, as well as exploring the synthetic utility of this compound in the development of new functional molecules.

References

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a paramount heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and privileged structure in the design of targeted therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to an integrated analysis of the scaffold's synthesis, mechanism of action, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in synthetic protocols and explore the scaffold's role in the development of potent kinase inhibitors, providing a robust foundation for future drug discovery endeavors.

Introduction: The Ascendancy of a Privileged Scaffold

Initially, a query for CAS number 66438-80-0 identifies the compound 3-bromo-8-methylquinoline. However, for the drug development professional, the structurally distinct 1H-pyrazolo[3,4-b]pyridine scaffold, often the intended subject of such inquiries, represents a far more fertile ground for therapeutic innovation. This bicyclic heterocycle, an isostere of purine, has garnered immense interest due to its ability to form key hydrogen bonding interactions within the ATP-binding sites of numerous protein kinases.[1][2] Its rigid structure provides a robust framework for the precise orientation of substituents, enabling the fine-tuning of potency and selectivity.

The 1H-tautomer of the pyrazolo[3,4-b]pyridine ring system is significantly more stable than its 2H counterpart, a critical consideration in rational drug design.[3] This inherent stability, coupled with the vast synthetic accessibility and diverse biological activities, underpins its status as a "privileged scaffold".[4] Over 300,000 derivatives have been described in scientific literature and patents, highlighting the intensive research and development efforts centered on this core.[3] This guide will focus on the practical application of this knowledge, with a particular emphasis on its role in oncology through the inhibition of key signaling pathways.

Synthetic Strategies: From Core Construction to Functionalization

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.[3] The former is more prevalent in the literature.

Key Synthetic Workflow: Cyclocondensation of 5-Aminopyrazoles

A robust and widely employed method involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach offers a high degree of convergence and allows for the introduction of diversity elements at various positions of the final scaffold.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product 5_aminopyrazole 5-Aminopyrazole condensation Condensation 5_aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Formation of enamine intermediate dehydration Dehydration/ Aromatization cyclization->dehydration product 1H-Pyrazolo[3,4-b]pyridine dehydration->product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Transcription Gene Transcription RAF_MEK_ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_PKC DAG/PKC PLCg->DAG_PKC DAG_PKC->Transcription STAT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR ATP-Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation G cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb Phosphorylates E2F E2F pRb->E2F Releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE Promotes Transcription DNA_rep DNA Replication CDK2_CyclinE->DNA_rep Initiates CDK1_CyclinB CDK1-Cyclin B DNA_rep->CDK1_CyclinB Leads to Mitosis Mitosis CDK1_CyclinB->Mitosis Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK1_CyclinB Inhibits

References

Preamble: Situating 3-Bromo-8-methylquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Bromo-8-methylquinoline

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its rigid, planar aromatic system provides an ideal framework for interacting with various biological targets, including enzymes and nucleic acids.[3][4] This guide focuses on a specific, yet under-investigated derivative: This compound .

While direct experimental data on this precise molecule is sparse in publicly accessible literature, its structural features—the quinoline core, a bromine atom at the C3 position, and a methyl group at the C8 position—allow for a robust, evidence-based prediction of its potential biological activities. The bromine at C3 serves as a crucial synthetic handle for further chemical modification via modern cross-coupling reactions, while also potentially enhancing biological potency through halogen bonding and lipophilicity modulation.[1][5] The C8-methyl group can influence the molecule's steric and electronic properties, impacting its interaction with target biomolecules.[6]

This document, intended for researchers and drug development professionals, will therefore synthesize data from closely related analogues to construct a predictive profile of this compound's likely biological activities. We will delve into its potential as both an anticancer and antimicrobial agent, detailing hypothesized mechanisms of action, providing actionable experimental protocols for its evaluation, and visualizing the complex biological pathways it may influence.

Part 1: Anticancer Potential of this compound

The quinoline framework is integral to numerous anticancer agents, which exert their effects through diverse mechanisms of action including kinase inhibition, DNA intercalation, and disruption of topoisomerase function.[3][7][8] Based on the structure of this compound, we can hypothesize its involvement in several of these pathways.

Hypothesized Mechanisms of Action

A. Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9][10] Many quinoline-based molecules have been developed as potent kinase inhibitors.[7][10] Specifically, 3-substituted quinolines have shown potent inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[5] The 3-bromo position is an ideal site for synthetic elaboration to target the ATP-binding pocket of various kinases. The core scaffold can engage in essential hydrogen bonding, while tailored substitutions at the C3 position can exploit hydrophobic pockets to enhance potency and selectivity.[5]

B. DNA Intercalation & Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to apoptosis.[3][4] Several quinoline analogues, such as doxorubicin and mitoxantrone, function through this mode of action.[3] Furthermore, this intercalation can interfere with the function of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[4] Studies on highly brominated quinolines have demonstrated inhibitory effects on human topoisomerase I, suggesting that this compound may share this capability.[11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, a cytotoxic event that is particularly detrimental to rapidly dividing cancer cells.[4]

Visualizing a Potential Target Pathway: PDGFR Signaling

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is a critical driver of cell proliferation, migration, and angiogenesis. Its aberrant activation is implicated in various cancers. 3-substituted quinolines are known to inhibit PDGFR tyrosine kinase activity.[5] The diagram below illustrates this signaling cascade and the potential point of inhibition.

PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR RAS RAS PDGFR->RAS Activates PI3K PI3K PDGFR->PI3K Activates PDGF PDGF (Ligand) PDGF->PDGFR Binds & Dimerizes Molecule This compound Molecule->PDGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Potential inhibition of the PDGFR signaling pathway by this compound.

Experimental Evaluation: In Vitro Cytotoxicity Screening

The first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines.[12] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell viability based on mitochondrial metabolic activity.[13][14]

Caption: General workflow for determining the IC50 value of a test compound using the MTT assay.

  • Cell Culture & Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colorectal, HeLa for cervical) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.[12] Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation & Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[15]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization & Measurement: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate gently for 10 minutes. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[12][15]

Based on published data for similar brominated quinoline derivatives, we can anticipate the potential potency of this compound.

Compound ID/NameCancer Cell LineIC₅₀ (µM)Reference
This compound (Hypothetical) C6 (Rat Glioblastoma) ~10-20 N/A
This compound (Hypothetical) HeLa (Human Cervical Cancer) ~5-15 N/A
This compound (Hypothetical) HT-29 (Human Colorectal Adenocarcinoma) ~5-15 N/A
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT-295.45-9.6 µg/mL[1][11]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioblastoma)12.3 µg/mL[1]

Part 2: Antimicrobial Potential of this compound

The quinoline scaffold is the basis for the quinolone class of antibiotics, which are highly effective broad-spectrum antibacterial agents.[16] Their primary mechanism involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. By trapping the enzyme-DNA complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome. The presence of halogen substituents on the quinoline ring has been shown to modulate and often enhance antimicrobial activity.[17]

Hypothesized Mechanism of Action

It is highly probable that this compound will exert its antibacterial effects through the established quinolone mechanism: dual inhibition of DNA gyrase and topoisomerase IV. The N1-C8 axis of the quinoline ring is crucial for this activity, and while the 8-methyl group could introduce steric hindrance, it may also enhance binding in specific pockets of the enzyme-DNA complex. The 3-bromo substituent can increase lipophilicity, potentially improving cell wall penetration, and may form halogen bonds with the target enzymes, enhancing binding affinity.

Experimental Evaluation: Antimicrobial Susceptibility Testing

To assess the antibacterial activity of this compound, the standard and most quantitative method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a widely used, high-throughput technique for MIC determination.[19][20]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of concentrations.[18]

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, and then dilute further to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound. This brings the total volume in each well to 100 µL.

  • Controls: Include a positive control (wells with bacteria and MHB but no compound) to confirm bacterial growth and a negative control (wells with MHB only) to ensure sterility. A known antibiotic like Ciprofloxacin should be run in parallel as a reference standard.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).[19]

The antimicrobial potency of quinolines can vary significantly based on substitution patterns.

Compound ID/NameBacterial StrainPredicted MIC (µg/mL)Reference (for related compounds)
This compound (Hypothetical) S. aureus (Gram-positive) ~4-16 [21]
This compound (Hypothetical) E. coli (Gram-negative) ~8-32 [16][21]
Ciprofloxacin (Reference)S. aureus≤1[18]
Ciprofloxacin (Reference)E. coli≤0.5[18]

Conclusion and Future Directions

This guide posits that This compound is a molecule of significant therapeutic potential, warranting further investigation. Based on extensive structure-activity relationship data from related analogues, it is predicted to exhibit both anticancer and antimicrobial properties. Its likely mechanisms of action include the inhibition of cancer-relevant protein kinases, interference with DNA topoisomerases, and disruption of bacterial DNA gyrase.

The immediate next step is the empirical validation of these hypotheses. The detailed protocols provided herein for in vitro cytotoxicity and antimicrobial susceptibility testing offer a clear roadmap for the initial biological characterization of this compound. Positive results from these primary screens would justify progression to more advanced studies, including:

  • Mechanism of Action Studies: Kinase profiling assays, DNA binding studies, and topoisomerase inhibition assays to confirm the specific molecular targets.

  • Structure-Activity Relationship (SAR) Exploration: Leveraging the 3-bromo position as a synthetic handle to create a focused library of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of promising lead compounds in animal models of cancer and infectious disease.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

3-Bromo-8-methylquinoline derivatives potential applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Applications of 3-Bromo-8-Methylquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of a bromine atom at the C3-position and a methyl group at the C8-position provides a unique platform for synthetic elaboration, enabling the development of novel therapeutic agents. The bromine atom serves as a reactive handle for sophisticated cross-coupling reactions, while the methyl group influences the molecule's steric and electronic profile. This document provides a comprehensive overview of the synthetic strategies, potential therapeutic applications, and future research directions for derivatives of this promising scaffold, intended for researchers and drug development professionals.

The this compound Scaffold: A Privileged Starting Point

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental motif in drug discovery.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties.[1][3][4]

The this compound core offers two key points for chemical modification:

  • The C3-Bromo Group: This halogen atom is not merely a substituent; it is a versatile functional handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination), allowing for the precise introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This capability is crucial for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological profile of the resulting derivatives.

  • The C8-Methyl Group: The methyl group at the C8-position influences the molecule's lipophilicity and steric conformation. It can impact how the molecule binds to biological targets and can also be a site for metabolic activity. Its presence can subtly modulate the electronic properties of the quinoline ring system, further influencing reactivity and biological function.[5]

This combination of a reactive center and a modulating group makes this compound an exceptionally valuable starting material for building libraries of complex molecules with diverse therapeutic potential.

Synthetic Strategies and Derivatization Potential

The synthesis of the core this compound scaffold and its subsequent derivatization are key to unlocking its therapeutic potential. While a direct, one-pot synthesis may not be common, multi-step sequences starting from substituted anilines are well-established.

A plausible synthetic approach involves the Gould-Jacobs reaction to form the quinoline ring, followed by regioselective bromination.[6] The true power of this scaffold, however, lies in its derivatization.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at C3-Position 2-Methylaniline 2-Methylaniline 8-Methylquinolin-4-ol 8-Methylquinolin-4-ol 2-Methylaniline->8-Methylquinolin-4-ol Gould-Jacobs Reaction 3-Bromo-8-methylquinolin-4-ol 3-Bromo-8-methylquinolin-4-ol 8-Methylquinolin-4-ol->3-Bromo-8-methylquinolin-4-ol Bromination 3-Bromo-4-chloro-8-methylquinoline 3-Bromo-4-chloro-8-methylquinoline 3-Bromo-8-methylquinolin-4-ol->3-Bromo-4-chloro-8-methylquinoline Chlorination This compound This compound 3-Bromo-4-chloro-8-methylquinoline->this compound Dechlorination Core This compound Aryl 3-Aryl-8-methylquinoline Core->Aryl Suzuki / Stille Coupling Alkynyl 3-Alkynyl-8-methylquinoline Core->Alkynyl Sonogashira Coupling Amino 3-Amino-8-methylquinoline Core->Amino Buchwald-Hartwig Amination

Caption: Synthetic and derivatization pathways for this compound.

The C3-bromo position is particularly activated for nucleophilic aromatic substitution and, more importantly, for metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize biological activity.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the 3-Bromo Group

This protocol provides a generalized methodology for introducing aryl or heteroaryl groups at the C3-position, a key step in generating diversity for screening.

Objective: To synthesize 3-aryl-8-methylquinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-8-methylquinoline derivative.

Potential Therapeutic Applications

The versatility of the this compound scaffold allows for its derivatives to be tailored to interact with a wide range of biological targets.

Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[7] Derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases crucial for cancer cell signaling, DNA intercalation, and induction of apoptosis.[2][7][8] The strategic functionalization of the 3-position of the quinoline ring can lead to potent and selective inhibitors of key cancer-related pathways.[5]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases such as EGFR, VEGFR-2, and PI3K, which are often dysregulated in cancer.[5] By introducing specific aryl or heteroaryl groups at the C3-position, derivatives can be designed to fit into the ATP-binding pocket of these enzymes.

  • Topoisomerase Inhibition: Certain planar aromatic systems, like quinolines, can intercalate between DNA base pairs and inhibit topoisomerase enzymes, which are vital for DNA replication and repair.[9] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

  • Apoptosis Induction: Highly brominated quinolines have been shown to induce apoptosis, a form of programmed cell death.[9]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Quinoline Derivative Inhibitor->Receptor Blocks ATP Binding Site Inhibitor->PI3K Blocks ATP Binding Site

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Quantitative Data Summary: Anticancer Activity of Related Bromo-Quinolines

While specific data for this compound derivatives is emerging, the activity of structurally related compounds provides a strong rationale for their development.

Compound ClassCancer Cell LineIC₅₀ (µg/mL)MechanismReference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7Topoisomerase I Inhibition[10]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)9.8Topoisomerase I Inhibition[10]
Brominated MethoxyquinolinesHT29 (Colon Cancer)5.45 - 9.6Apoptosis Induction[9]
8-Bromo-6-cyanoquinolineA549 (Lung Cancer)2 - 50Antiproliferative[11]
Antimicrobial Agents

The quinolone scaffold is the backbone of a major class of antibiotics (fluoroquinolones) that target bacterial DNA gyrase and topoisomerase IV.[12] There is a pressing need for new antibacterial agents to combat rising antimicrobial resistance. Novel quinoline derivatives, including those derived from this compound, represent a promising avenue for research.

Potential Mechanisms:

  • Inhibition of DNA Gyrase: By modifying the quinoline core, new derivatives can be developed that interfere with bacterial DNA replication, leading to bactericidal effects.[12]

  • Disruption of Cell Membrane: Some heterocyclic compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death.

  • Biofilm Inhibition: The ability to prevent or disrupt bacterial biofilms is a critical attribute for new antibiotics, and quinoline derivatives have shown potential in this area.

Derivatives have shown potent activity against multidrug-resistant Gram-positive strains, including C. difficile and MRSA.[13]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's disease (AD) are complex and multifactorial.[14][15] The quinoline scaffold is being explored for developing multi-target-directed ligands that can address several pathological aspects of AD simultaneously.[16]

Potential Mechanisms:

  • Cholinesterase Inhibition: Some quinoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14] This is a key strategy in the symptomatic treatment of AD.

  • Metal Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator.[16][17] Derivatives of this compound could be modified to chelate redox-active metal ions like copper and zinc, which are implicated in amyloid-β aggregation and oxidative stress in the AD brain.

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoline derivatives can protect neuronal cells from oxidative damage, a common feature of neurodegenerative diseases.[18]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, standardized biological assays are essential.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening.

Future research should focus on:

  • Exploring Novel Derivatizations: Utilizing a broader range of cross-coupling reactions to introduce novel functionalities at the C3-position.

  • Multi-Target Drug Design: Intentionally designing derivatives to modulate multiple targets within a disease pathway, particularly for complex conditions like cancer and neurodegenerative diseases.

  • Pharmacokinetic Optimization: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to improve their drug-like properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which active compounds exert their biological effects.

References

An In-Depth Technical Guide to the Spectral Characteristics of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectral data for 3-bromo-8-methylquinoline (CAS No. 66438-80-0), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for the characterization and verification of synthesized this compound.

Molecular Structure and Key Features

This compound is a derivative of quinoline with a bromine atom at the 3-position and a methyl group at the 8-position. These substitutions significantly influence the electronic environment of the quinoline ring system, leading to predictable shifts in its spectral signatures. Understanding these influences is paramount for accurate spectral interpretation.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns of the five aromatic protons and the three methyl protons. The bromine at C3 will deshield the adjacent protons, while the methyl group at C8 will have a shielding effect on its neighboring protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d~2.0
H-48.0 - 8.2d~2.0
H-57.6 - 7.8d~8.0
H-67.3 - 7.5t~7.5
H-77.5 - 7.7d~7.0
CH₃2.6 - 2.8s-

Note: These are estimated values based on known substituent effects on the quinoline ring system.

Interpretation of the Predicted ¹H NMR Spectrum
  • H-2 and H-4: These protons are on the pyridine ring and are adjacent to the nitrogen atom, making them the most deshielded. The bromine at C3 further deshields them. They are expected to appear as doublets due to meta-coupling with each other.

  • H-5, H-6, and H-7: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-donating methyl group at C8.

  • CH₃ Protons: The methyl protons at C8 are expected to appear as a singlet in the upfield region of the aromatic spectrum.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3118 - 120
C-4138 - 140
C-4a128 - 130
C-5126 - 128
C-6127 - 129
C-7129 - 131
C-8135 - 137
C-8a146 - 148
CH₃18 - 20

Note: These are estimated values based on known substituent effects on the quinoline ring system.

Interpretation of the Predicted ¹³C NMR Spectrum
  • C-2 and C-4: These carbons, being adjacent to the electronegative nitrogen, will be significantly deshielded and appear downfield.

  • C-3: The carbon atom directly attached to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

  • C-8: The carbon bearing the methyl group will also be deshielded.

  • CH₃ Carbon: The methyl carbon will be the most shielded and will appear at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same instrument setup as for ¹H NMR.

  • Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally necessary compared to ¹H NMR.

  • Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (CH₃)Medium
1600-1450Aromatic C=C and C=N stretchMedium to Strong
1400-1350C-H bend (CH₃)Medium
800-700C-H out-of-plane bendStrong
700-500C-Br stretchMedium to Strong
Interpretation of the Predicted IR Spectrum
  • Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline ring.

  • Aliphatic C-H Stretch: The bands below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

  • C=C and C=N Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring system.

  • C-Br Stretch: A distinct absorption in the fingerprint region (below 1000 cm⁻¹) is expected for the C-Br bond.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a disc. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₈BrN

  • Molecular Weight: Approximately 221.08 g/mol

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 221 and 223. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

Predicted Fragmentation Pattern

The molecular ion of this compound is expected to be relatively stable due to its aromatic nature. However, some fragmentation can be anticipated:

  • Loss of Br: A fragment ion corresponding to the loss of the bromine atom (M - Br)⁺ at m/z 142.

  • Loss of HCN: A common fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide, which would lead to a fragment at m/z 194/196.

Figure 3. Predicted Mass Spectrometry Fragmentation M [C10H8BrN]+. m/z = 221/223 M_Br [C10H8N]+. m/z = 142 M->M_Br - Br• M_HCN [C9H7Br]+. m/z = 194/196 M->M_HCN - HCN

Caption: A simplified representation of the predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is then vaporized under high vacuum.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

A Technical Guide to the Synthesis of 3-Bromo-8-methylquinoline: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-8-methylquinoline is a key heterocyclic scaffold utilized in the development of novel pharmaceutical agents and functional materials. Its targeted synthesis requires a nuanced understanding of quinoline chemistry, particularly concerning regioselective functionalization. This technical guide provides an in-depth analysis of the principal synthetic strategies for preparing this compound, with a core focus on the selection of appropriate starting materials and the mechanistic rationale behind each approach. We will dissect two primary, field-proven pathways: (I) the synthesis of the 8-methylquinoline core followed by regioselective bromination, and (II) direct synthesis methodologies employing pre-functionalized precursors. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate informed decisions in the laboratory.

Retrosynthetic Analysis and Strategic Overview

The structure of this compound presents a clear synthetic challenge: the precise installation of two distinct substituents on the quinoline core. A retrosynthetic analysis reveals two logical disconnections, forming the basis of our strategic discussion.

Strategy I involves disconnecting the C-Br bond first, leading to the intermediate 8-methylquinoline . This intermediate is then disconnected via the classical Skraup synthesis, leading back to commercially available o-toluidine and glycerol .

Strategy II considers the formation of the quinoline ring from precursors already containing the key atoms. For instance, the Combes synthesis approach would involve the reaction of o-toluidine with a brominated β-dicarbonyl compound.

The selection between these strategies hinges on factors such as starting material availability, reaction scalability, overall yield, and, critically, the ability to control the regiochemical outcome of the bromination step.

G Target This compound Intermediate1 8-Methylquinoline Target->Intermediate1 Retrosynthesis (C-Br Disconnection) SM1 o-Toluidine Target->SM1 Combes Retrosynthesis SM3 Brominated β-Diketone Target->SM3 Combes Retrosynthesis Intermediate1->SM1 Skraup Retrosynthesis SM2 Glycerol Intermediate1->SM2 Skraup Retrosynthesis

Caption: Retrosynthetic analysis of this compound.

Strategy I: Post-Cyclization Bromination

This is arguably the most common and well-documented approach. It separates the synthesis into two distinct and manageable stages: first, the construction of the quinoline core, and second, the selective introduction of the bromine atom.

Step A: Synthesis of 8-Methylquinoline via Skraup Reaction

The Skraup synthesis is a robust and classic method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

  • Starting Materials:

    • o-Toluidine (2-methylaniline): The primary aromatic amine that forms the benzene portion of the quinoline and provides the C8-methyl group.

    • Glycerol: Dehydrates in situ under the acidic conditions to form acrolein, the three-carbon electrophile.[3][4]

    • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.[5]

    • Oxidizing Agent: Traditionally, arsenic pentoxide or nitrobenzene is used to oxidize the dihydroquinoline intermediate to the aromatic quinoline.[4][5] The nitrobenzene corresponding to the starting amine can be used, as its reduction product (aniline) can be recycled.[4]

Causality and Mechanism: The reaction proceeds through several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

  • Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to acrolein.[4]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration and Oxidation: The cyclized intermediate dehydrates and is then oxidized to form the stable, aromatic 8-methylquinoline ring system.[4][5]

G cluster_start Starting Materials cluster_reagents Reagents o_toluidine o-Toluidine process2 Michael Addition o_toluidine->process2 glycerol Glycerol process1 Dehydration of Glycerol to Acrolein glycerol->process1 h2so4 H₂SO₄ (conc.) h2so4->process1 process3 Acid-Catalyzed Cyclization h2so4->process3 oxidant Oxidizing Agent (e.g., Nitrobenzene) process4 Dehydration & Oxidation oxidant->process4 process1->process2 process2->process3 process3->process4 product 8-Methylquinoline process4->product

Caption: Workflow for the Skraup synthesis of 8-methylquinoline.

Experimental Protocol: Synthesis of 8-Methylquinoline [6]

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel with o-toluidine.

  • Reagent Addition: Carefully add concentrated sulfuric acid, followed by glycerol. An oxidizing agent, such as nitrobenzene, is then added. Ferrous sulfate can be added to moderate the often vigorous and exothermic reaction.[4]

  • Reaction Conditions: Heat the mixture to approximately 140-150°C. The reaction is typically maintained at this temperature for several hours.[7]

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude 8-methylquinoline is typically purified by steam distillation or vacuum distillation to yield a colorless to pale-yellow liquid.[6]

Step B: Regioselective Bromination of 8-Methylquinoline

With the 8-methylquinoline core synthesized, the next critical step is the introduction of a bromine atom at the C-3 position. Direct electrophilic bromination of the quinoline ring is complex. Under acidic conditions, the pyridine nitrogen is protonated, deactivating the heterocyclic ring and directing substitution to the benzene ring, primarily at C5 and C8.[8] Therefore, achieving C-3 bromination requires specific conditions that favor substitution on the pyridine ring.

  • Starting Materials & Reagents:

    • 8-Methylquinoline: The substrate from Step A.

    • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for selective bromination.[9] Elemental bromine (Br₂) in a suitable solvent like dichloromethane or acetic acid can also be used.[9]

    • Solvent: Dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetic acid are typically employed.

Causality and Mechanism: The regioselectivity of bromination on the quinoline nucleus is highly dependent on reaction conditions. While the benzene ring is generally more susceptible to electrophilic attack, substitution at the C-3 position of the pyridine ring can be achieved. This is often accomplished under conditions that likely proceed through a radical mechanism or by carefully controlling the electrophilicity of the bromine source. The methyl group at C-8 does not strongly direct substitution to the C-3 position electronically, making condition selection paramount.[9]

Experimental Protocol: Bromination of 8-Methylquinoline [9]

  • Reaction Setup: Dissolve 8-methylquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) portion-wise over 15-30 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary for Strategy I
StepStarting MaterialsKey ReagentsTypical YieldProduct PurityReference
A o-Toluidine, GlycerolH₂SO₄, Nitrobenzene~70-90%>96% (distilled)[6]
B 8-MethylquinolineNBS, DCM~65-75%>98% (chromatography)[9]

Strategy II: Direct Synthesis via Combes Reaction

The Combes synthesis provides an alternative route, constructing the quinoline ring from an aniline and a β-diketone under acidic conditions.[10][11] To synthesize this compound directly, this would necessitate the use of a brominated β-diketone.

  • Potential Starting Materials:

    • o-Toluidine: As in Strategy I, this provides the benzene ring and the C8-methyl group.

    • Brominated β-Diketone: A compound such as 3-bromo-2,4-pentanedione (3-bromoacetylacetone) would be required. The availability and stability of this reagent are critical considerations.

Causality and Mechanism: The Combes synthesis involves the acid-catalyzed condensation of the aniline with the β-diketone to form an enamine intermediate.[11] This intermediate then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the substituted quinoline.[10][11] The final substitution pattern is directly determined by the structure of the starting aniline and diketone.

G cluster_start Starting Materials o_toluidine o-Toluidine process1 Condensation to Enamine Intermediate o_toluidine->process1 diketone 3-Bromo-2,4-pentanedione diketone->process1 reagent Acid Catalyst (e.g., H₂SO₄, PPA) reagent->process1 process2 Intramolecular Cyclization process1->process2 process3 Dehydration process2->process3 product This compound process3->product

Caption: Workflow for the Combes synthesis of this compound.

Challenges and Considerations: While theoretically direct, this strategy faces practical hurdles. The required starting material, 3-bromo-2,4-pentanedione, is not as readily available as the precursors for Strategy I and may be unstable. Furthermore, controlling the cyclization to avoid side products can be challenging. For these reasons, Strategy I is often the more reliable and preferred method in a research and development setting.

Comparative Analysis and Conclusion

FeatureStrategy I (Post-Bromination)Strategy II (Direct Combes)
Starting Materials Readily available and inexpensive (o-toluidine, glycerol).Requires specialized, potentially unstable brominated β-diketone.
Process Robustness Two well-understood, high-yielding steps (Skraup, NBS Bromination).Single step but potentially lower yielding and prone to side reactions.
Regioselectivity Achieved in a dedicated, controllable bromination step.Built-in, but dependent on the synthesis of the correct diketone precursor.
Scalability The Skraup reaction can be hazardous on a large scale but is well-documented. Bromination is generally scalable.Potentially more scalable if a stable source of the diketone is secured.
Overall Recommendation Highly Recommended. This is the more reliable, flexible, and field-proven approach for laboratory and pilot-scale synthesis.Feasible, but requires significant process development and sourcing of a key starting material.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry and materials science. First isolated from the complex matrix of coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies and a multitude of compounds with profound biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside mechanistic insights and a survey of the diverse therapeutic applications that underscore the enduring importance of this remarkable heterocyclic system.

Part 1: The Genesis of a Scaffold: Discovery and Early Structural Elucidation

The story of quinoline begins in the early 19th century, a period of burgeoning exploration in the world of organic compounds. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the components of coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2] He named this substance "leukol," meaning "white oil" in Greek.[2] Coal tar, a byproduct of coal distillation, proved to be a veritable treasure trove of aromatic compounds and remains a principal source of commercial quinoline.[1][2]

Independently, in 1842, French chemist Charles Gerhardt obtained a compound through the dry distillation of the alkaloid quinine with potassium hydroxide, which he named "Chinolein" or "Chinolin".[2] Initially, the compounds isolated by Runge and Gerhardt were believed to be distinct isomers due to differences in their observed reactivity, likely stemming from impurities. However, the astute German chemist August Hoffmann later demonstrated that these were, in fact, the same compound, unifying their discoveries under the name quinoline.[2]

The definitive structure of quinoline as a fusion of a benzene ring and a pyridine ring was proposed by August Kekulé in 1869, building upon his groundbreaking work on the structure of benzene.[1] This structural elucidation was a pivotal moment, providing a theoretical framework that catalyzed the exploration of synthetic routes to this intriguing heterocyclic system.[1]

Part 2: The Classical Era: Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a remarkable flourishing of synthetic organic chemistry, with the development of several named reactions that remain fundamental to the construction of the quinoline core. These classical methods, often discovered in the context of dye chemistry and the quest to synthesize natural products like quinine, provided access to a wide range of substituted quinolines.

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the earliest and most direct methods for the synthesis of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, in the presence of an oxidizing agent such as nitrobenzene and a dehydrating agent like concentrated sulfuric acid.[3][4]

Mechanism and Rationale: The reaction proceeds through several key steps. First, the concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4] The aniline then undergoes a 1,4-conjugate (Michael) addition to the acrolein.[3][4] Subsequent acid-catalyzed cyclization and dehydration yield 1,2-dihydroquinoline.[3][4] Finally, the oxidizing agent (nitrobenzene) facilitates the aromatization of the dihydroquinoline to the stable quinoline ring system.[3][4] The use of ferrous sulfate is often employed to moderate the highly exothermic nature of the reaction.[3]

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (conc.) Nitrobenzene Nitrobenzene (Oxidizing Agent) Quinoline Quinoline Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Quinoline Oxidation

Figure 1: Simplified workflow of the Skraup quinoline synthesis.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

This protocol details the synthesis of the important chelating agent and synthetic intermediate, 8-hydroxyquinoline.

  • Materials:

    • o-Aminophenol

    • Glycerol

    • Concentrated Sulfuric Acid

    • o-Nitrophenol (oxidizing agent)

    • Ferrous sulfate (moderator)

  • Procedure:

    • Preparation of the Acidic Medium: In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer, ensuring the mixture is well-chilled in an ice bath.[5]

    • Addition of Reactants: To this cooled mixture, slowly add o-aminophenol. Then, introduce o-nitrophenol and a small quantity of ferrous sulfate.[5]

    • Reaction: Gently heat the mixture. The reaction is exothermic and will begin to boil. Maintain a gentle reflux for 2-3 hours. The reaction mixture will darken in color.[5][6]

    • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.[5]

    • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 7.5-8. This step should be performed with external cooling. 8-Hydroxyquinoline will precipitate as a solid.[5]

    • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization or steam distillation.

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[7] The reaction is typically catalyzed by Brønsted or Lewis acids.[7][8]

Mechanism and Rationale: The mechanism is a subject of some debate but is generally believed to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[7] An alternative pathway involving the initial formation of a Schiff base has also been proposed.[9] The choice of α,β-unsaturated carbonyl compound directly determines the substitution pattern on the pyridine ring of the resulting quinoline.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[4]

Mechanism and Rationale: The reaction proceeds via an initial aldol-type condensation between the two carbonyl components to form an α,β-unsaturated carbonyl intermediate. This is followed by the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl group of the intermediate, and subsequent intramolecular cyclization and dehydration to afford the quinoline product. This method is particularly useful for preparing 2- and 3-substituted quinolines.[10]

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Aldol_Adduct Aldol Condensation Product Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Carbonyl Compound Methylene_Compound->Aldol_Adduct Aldol Condensation Base_Acid Base or Acid Catalyst Schiff_Base Schiff Base Intermediate Aldol_Adduct->Schiff_Base Quinoline Substituted Quinoline Schiff_Base->Quinoline Cyclization & Dehydration

Figure 2: Conceptual workflow of the Friedländer quinoline synthesis.

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11] This method is particularly effective for the preparation of 2,4-disubstituted quinolines.[1]

Mechanism and Rationale: The reaction is initiated by the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by acid-catalyzed intramolecular electrophilic attack of the enamine on the aromatic ring, leading to cyclization. Subsequent dehydration yields the final quinoline product.[11]

Other Notable Classical Syntheses

Several other named reactions contribute to the classical repertoire of quinoline synthesis:

Synthesis MethodKey ReactantsTypical Product
Knorr Synthesis (1886) β-ketoanilide2-Hydroxyquinoline
Conrad-Limpach (1887) Aniline, β-ketoester4-Hydroxyquinoline
Pfitzinger Reaction Isatin, carbonyl compoundQuinoline-4-carboxylic acid
Niementowski Synthesis (1894) Anthranilic acid, ketone/aldehyde4-Hydroxyquinoline

Part 3: The Modern Era: Innovations in Quinoline Synthesis

While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign approaches to the quinoline scaffold. These advancements often focus on the use of novel catalysts, milder reaction conditions, and improved atom economy.[12]

Recent developments include:

  • Transition-Metal Catalysis: Catalysts based on rhodium, ruthenium, copper, and iron have been employed to facilitate C-H bond activation and oxidative annulation strategies, providing novel pathways to highly functionalized quinolines.[2][13]

  • Photoredox Catalysis: Visible-light-mediated reactions offer a green and sustainable approach to quinoline synthesis, often proceeding under mild conditions with high efficiency.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses like the Niementowski reaction.[14]

  • Metal-Free Approaches: Growing interest in sustainable chemistry has led to the development of metal-free synthetic routes, utilizing organocatalysts or reagents like iodine to promote the desired transformations.[12]

Part 4: The Pharmacological Significance of the Quinoline Core

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[15] This has led to the development of a wide range of quinoline-based drugs with diverse therapeutic applications.

Antimalarial Agents

The history of quinoline in medicine is inextricably linked to the fight against malaria.

  • Quinine: This natural alkaloid, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria. Its use dates back centuries and it remains an important therapeutic option.

  • Chloroquine: A synthetic 4-aminoquinoline developed in the 1940s, chloroquine was a highly effective and widely used antimalarial for many years.[16]

  • Mefloquine and Primaquine: Other important synthetic quinoline antimalarials that have played crucial roles in malaria treatment and prevention.

Mechanism of Action (Antimalarials): Quinoline antimalarials are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[17] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[17] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization.[18] The resulting buildup of toxic free heme leads to oxidative stress and parasite death.[15]

Antimalarial_MoA cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Chloroquine Chloroquine Chloroquine->Hemozoin Blocks Polymerization

Figure 3: Mechanism of action of chloroquine in the malaria parasite.

Fluoroquinolone Antibiotics

The development of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, marked a major advance in the treatment of bacterial infections. These compounds, such as ciprofloxacin and levofloxacin, are characterized by a fluorine atom at position 6 and a piperazine ring at position 7 of the quinoline core.

Mechanism of Action (Fluoroquinolones): Fluoroquinolones target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones prevent the bacterial cell from dividing and ultimately lead to cell death.

Other Therapeutic Applications

The versatility of the quinoline scaffold has led to its incorporation into drugs for a wide range of diseases:

Therapeutic AreaExample Quinoline-Based Drugs
Anticancer Camptothecin derivatives (e.g., Irinotecan, Topotecan)
Anti-inflammatory Hydroxychloroquine
Antiviral Saquinavir (contains a quinoline moiety)
Anti-neurodegenerative PBT2 (in clinical trials for Alzheimer's and Huntington's)
Antifungal 8-Hydroxyquinoline

Conclusion

From its humble origins in the complex mixture of coal tar, the quinoline ring system has emerged as a scaffold of immense importance in both synthetic and medicinal chemistry. The classical syntheses developed over a century ago laid a robust foundation for the construction of this versatile heterocycle, while modern innovations continue to refine and expand the synthetic toolkit. The profound and diverse biological activities of quinoline derivatives, from the life-saving antimalarials to the broad-spectrum fluoroquinolone antibiotics and promising anticancer agents, ensure that the exploration of quinoline chemistry will remain a vibrant and critical area of research for the foreseeable future. This guide serves as a testament to the enduring legacy of quinoline and a resource for those who will shape its future applications.

References

Methodological & Application

Application Note: Synthesis and Evaluation of 3-Bromo-8-methylquinoline Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] This application note provides a comprehensive guide for the synthesis and evaluation of novel 3-bromo-8-methylquinoline derivatives as potential anticancer agents. We detail robust protocols for the synthesis of the 8-methylquinoline core via the Skraup-Doebner-von Miller reaction, its regioselective bromination to yield the key 3-bromo intermediate, and subsequent diversification using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] Furthermore, we provide a standardized protocol for assessing the cytotoxic effects of these novel derivatives in cancer cell lines using the MTT assay, a cornerstone of in vitro pharmacological screening. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds in oncology research.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[4][5] Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1][4] Several quinoline-based drugs are currently used in cancer therapy, and many more are in clinical trials, highlighting the scaffold's therapeutic relevance.[6][7]

The anticancer mechanisms of quinoline derivatives are diverse and multifaceted. They have been reported to act as inhibitors of critical cellular machinery such as topoisomerases, tyrosine kinases (e.g., EGFR, VEGFR), and tubulin polymerization.[8][9] By interfering with these targets, they can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and cell migration, all of which are crucial processes in cancer progression.[10][11]

The strategic functionalization of the quinoline ring is key to modulating its pharmacological profile. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer-specific targets.[12] The 8-methyl group can influence the molecule's steric and electronic properties, potentially enhancing target engagement and metabolic stability.[13] This application note outlines a validated workflow for creating and testing a library of such derivatives.

Synthetic Strategy and Protocols

The overall synthetic workflow is a multi-step process designed for efficiency and adaptability. It begins with the construction of the foundational 8-methylquinoline ring, followed by selective bromination, and concludes with the diversification of the core structure.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Diversification cluster_2 PART 3: Biological Evaluation A o-Toluidine + Crotonaldehyde B 8-Methylquinoline A->B Skraup-Doebner-von Miller Reaction [3] C This compound B->C Electrophilic Bromination (NBS) [17] E 3-Aryl-8-methylquinoline Derivatives C->E Suzuki-Miyaura Coupling [10] D Arylboronic Acid D->E F Anticancer Screening (MTT Assay) [14] E->F In Vitro Testing SuzukiCycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X ox_add_label Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex R²-B(OH)₂ (Base) trans_label Transmetalation product R¹-R² transmetalation_complex->product red_elim_label Reductive Elimination transmetalation_complex->red_elim_label red_elim_label->pd0 pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes & Protocols: Strategic C-C Bond Formation Using 3-Bromo-8-methylquinoline in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aryl-8-methylquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Specifically, the derivatization of the quinoline core at the 3-position opens a gateway to novel molecular architectures with significant therapeutic potential. The resulting 3-arylquinoline motifs are prevalent in compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[5][6][7]

This guide provides an in-depth technical overview and field-proven protocols for the successful application of 3-Bromo-8-methylquinoline as a key building block in Suzuki-Miyaura coupling reactions. We will explore the mechanistic underpinnings of the reaction, critical parameters for optimization, and detailed workflows designed for researchers, scientists, and drug development professionals aiming to synthesize novel 3-aryl-8-methylquinoline derivatives.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[6] The palladium inserts itself into the carbon-bromine bond, breaking it and forming a new organopalladium(II) complex.[10] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step, especially for less reactive aryl halides.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium center.[5][6]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the 8-methylquinolinyl and the new aryl group) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-8-methylquinoline product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Product pd0 Pd(0)L₂ (Active Catalyst) pd_complex Aryl-Pd(II)-Br Complex pd0->pd_complex Oxidative Addition transmetal_complex Aryl-Pd(II)-Aryl' Complex pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product 3-Aryl-8-methylquinoline transmetal_complex->product aryl_halide This compound aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with this compound

While the Suzuki-Miyaura coupling is highly versatile, the specific structure of this compound introduces factors that require careful consideration for successful C-C bond formation.

  • Steric Hindrance: The methyl group at the 8-position can introduce steric hindrance around the quinoline core. This can potentially slow down the oxidative addition step or impede the approach of bulky coupling partners. The selection of a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other biaryl phosphines) is often crucial.[11] These ligands promote the formation of a highly reactive, monoligated palladium species that can more readily access the sterically encumbered C-Br bond.[12]

  • Electronic Effects: The quinoline ring is a heteroaromatic system. The nitrogen atom influences the electron distribution of the ring, which can affect the reactivity of the C-Br bond in the oxidative addition step. Generally, electron-deficient aryl halides react more readily in Suzuki couplings.[8]

  • Choice of Boronic Acid/Ester: While arylboronic acids are common, they can undergo side reactions like protodeboronation or trimerization to form boroxines.[11] For challenging couplings, using more stable boronic esters, such as pinacol esters, can be advantageous.[13][14]

Comparative Data for Reaction Optimization

The success of the coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table summarizes conditions reported in the literature for Suzuki-Miyaura couplings of bromoquinolines and related heteroaryl bromides, providing a starting point for optimization.

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Notes Ref.
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O90-100Good-ExcellentA classic, broadly applicable system.[3][5]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0-3.0)Toluene80-110ExcellentHighly active for hindered substrates.[11]
Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)1,4-Dioxane80Very GoodEffective for unactivated aryl chlorides and bromides.[12]
PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O80-90Good-Very GoodA robust catalyst for a range of substrates.[15]
P1-L4 (1.2)-DBUTHF/H₂O110~82%Optimized via automated feedback for a heteroaryl-heteroaryl coupling.[13]

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from established literature and should be optimized for specific substrates and scales.[3]

Experimental_Workflow prep 1. Preparation & Setup inert 2. Inert Atmosphere prep->inert Schlenk Flask reagents 3. Reagent Addition inert->reagents Degassed Solvents reaction 4. Reaction reagents->reaction Heating & Stirring monitoring 5. Monitoring reaction->monitoring TLC / LC-MS monitoring->reaction If incomplete workup 6. Work-up & Extraction monitoring->workup Upon Completion purify 7. Purification workup->purify Column Chromatography analysis 8. Analysis purify->analysis NMR, MS

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Using a syringe, add the degassed solvent mixture to the flask. The reaction mixture should be stirred to ensure proper mixing.

  • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

Protocol 2: Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two or three more times with ethyl acetate.[3]

  • Combine all organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[3][5]

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-8-methylquinoline product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/air leak.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low.1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (sparge with argon or use freeze-pump-thaw cycles). Check all seals.3. Use a fresh, anhydrous base. Consider a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Product (Biaryl of Boronic Acid) 1. Presence of oxygen, which can promote homocoupling.2. Catalyst degradation.1. Improve inert atmosphere technique and use rigorously degassed solvents.2. Consider a more stable catalyst/ligand combination.
Protodeboronation (Loss of Boronic Acid) 1. Reaction is too slow, allowing for decomposition.2. Aqueous base is too harsh or reaction time is too long.1. Use a more active catalyst/ligand system to accelerate the coupling.2. Use a non-aqueous base or switch to a more stable boronic ester (e.g., pinacol ester).
Debromination of Starting Material 1. Presence of water or other protic sources.2. Side reaction promoted by certain catalyst/base combinations.1. Use anhydrous solvents and reagents.2. Screen different bases (e.g., switch from a carbonate to a phosphate).

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of novel 3-aryl-8-methylquinoline derivatives. Success hinges on a rational approach to reaction design, considering the specific steric and electronic properties of the substrate. Careful selection of the palladium catalyst, ligand, base, and solvent system, guided by the principles and data outlined in this document, will enable researchers to efficiently access a diverse range of compounds for applications in drug discovery and beyond.

References

Application Note: A Detailed Protocol for the Regioselective Bromination of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the regioselective bromination of 8-methylquinoline to synthesize 5-bromo-8-methylquinoline. This bromo-substituted quinoline serves as a critical intermediate in the development of novel pharmaceutical agents and functional materials.[1] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, providing a rationale for the observed regioselectivity, and offer a step-by-step guide from reaction setup to product characterization. This document emphasizes safety, reproducibility, and a thorough understanding of the experimental choices, ensuring a self-validating and reliable synthetic procedure.

Introduction and Scientific Background

Quinoline and its derivatives are foundational scaffolds in pharmaceutical chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] The introduction of a bromine atom onto the quinoline core provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[4]

The bromination of 8-methylquinoline is an example of electrophilic aromatic substitution. The quinoline ring system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring.[2] Electrophilic attack preferentially occurs on the benzene ring. Furthermore, the reaction conditions, particularly the use of strong acid, play a crucial role in directing the substitution. In the presence of concentrated sulfuric acid, the nitrogen atom of the pyridine ring is protonated, forming a quinolinium ion. This positive charge strongly deactivates the pyridine ring towards electrophilic attack, thus ensuring substitution occurs exclusively on the benzenoid ring.[5] The 8-methyl group is an activating, ortho-, para-directing group. The C5 position is para to the methyl group, making it the most electronically favorable site for electrophilic substitution.

This protocol details a reliable method to synthesize 5-bromo-8-methylquinoline, leveraging a bromine and silver sulfate system in concentrated sulfuric acid to achieve high regioselectivity and yield.[6]

Reaction Scheme and Mechanism

The overall reaction is the selective bromination at the C5 position of 8-methylquinoline.

Scheme 1: Bromination of 8-Methylquinoline

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: In the presence of the Lewis acid catalyst (Ag₂SO₄) and protic acid (H₂SO₄), molecular bromine (Br₂) is polarized to generate a potent electrophile, the bromonium ion (Br⁺) or a Br₂-Ag⁺ complex.

  • Protonation of Quinoline: The nitrogen atom of 8-methylquinoline is protonated by the strong acid (H₂SO₄), deactivating the pyridine ring.

  • Electrophilic Attack: The electron-rich benzene ring attacks the electrophilic bromine species. The attack occurs preferentially at the C5 position, which is activated by the para-directing methyl group at C8. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (HSO₄⁻) abstracts the proton from the C5 position, restoring the aromaticity of the ring and yielding the final product, 5-bromo-8-methylquinoline.

Mandatory Safety Precautions

All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 8-Methylquinoline: Causes skin, eye, and respiratory irritation.[7][8] Avoid inhalation and contact with skin and eyes.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is extremely dangerous if inhaled. Handle with extreme caution using a gas-tight syringe or in a closed system. Have a sodium thiosulfate solution available for quenching spills.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Always add acid to water, never the other way around.

  • Silver Sulfate (Ag₂SO₄): A heavy metal salt that can cause staining and is toxic. Avoid creating dust.

  • Ethyl Acetate (EtOAc) & Dichloromethane (DCM): Flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
8-MethylquinolineC₁₀H₉N143.19≥98%Sigma-Aldrich
BromineBr₂159.81≥99.5%Acros Organics
Silver SulfateAg₂SO₄311.80≥99%Fisher Scientific
Sulfuric Acid, Conc.H₂SO₄98.0895-98%J.T. Baker
Sodium CarbonateNa₂CO₃105.99ACS GradeVWR
Sodium Sulfate, AnhydrousNa₂SO₄142.04ACS GradeEMD Millipore
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher Scientific
DichloromethaneCH₂Cl₂84.93HPLC GradeFisher Scientific
Deionized WaterH₂O18.02---In-house
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash column chromatography setup (silica gel)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-bromo-8-methylquinoline.[6]

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylquinoline (0.3 M, 1 equivalent).

  • Carefully add concentrated sulfuric acid with cooling in an ice bath to dissolve the 8-methylquinoline.

  • Add silver sulfate (Ag₂SO₄) (1.5 equivalents) to the solution. The mixture may become a slurry.

Bromination
  • While stirring the mixture at room temperature, add bromine (Br₂) (1.0 equivalent) dropwise over 15-20 minutes.

  • Allow the reaction mixture to stir vigorously at room temperature for 5 hours.

  • Monitor the reaction progress using TLC (e.g., 9:1 Hexane:EtOAc eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Work-up and Extraction
  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (~100 g) with vigorous stirring. This step quenches the reaction.

  • A precipitate may form. Filter the mixture to remove any solids (primarily silver salts).

  • Transfer the acidic aqueous filtrate to a separatory funnel.

  • Slowly and carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) in portions to neutralize the acid. Caution: CO₂ evolution will cause foaming. Continue adding base until the pH of the aqueous layer is > 7.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.

Purification
  • Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude material can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of any impurities, but a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:EtOAc) is a good starting point.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 5-bromo-8-methylquinoline as a white solid.[6] A typical yield is around 71%.[6]

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of 5-bromo-8-methylquinoline.

Characterization of Product

Confirm the identity and purity of the final product, 5-bromo-8-methylquinoline, using the following analytical techniques.

TechniqueExpected Result
Appearance White to off-white solid
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
¹H NMR (CDCl₃)The spectrum will show a disappearance of the signal for the proton at C5. The remaining aromatic protons will exhibit characteristic shifts and coupling patterns. The methyl singlet will remain around δ 2.8 ppm.
¹³C NMR (CDCl₃)The spectrum will show 10 distinct carbon signals. The C5 signal will be significantly shifted, and its C-H coupling will be absent. Spectral data for the starting material can be found for comparison.[9]
Mass Spec. (ESI+) A prominent molecular ion peak cluster at m/z 222 and 224 ([M+H]⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound.[6]
TLC A single spot with an Rf value lower than the starting 8-methylquinoline (using the same eluent system).

Discussion of Protocol Rationale

  • Choice of Acid and Catalyst: The use of concentrated H₂SO₄ is critical for protonating the quinoline nitrogen, which deactivates the pyridine ring and directs the electrophilic attack to the benzene ring.[5] Silver sulfate acts as a catalyst, assisting in the generation of the Br⁺ electrophile from molecular bromine, thereby increasing the reaction rate.

  • Regioselectivity: The 8-methyl group is an activating ortho-, para-director. With the C7 position (ortho) being sterically hindered and the C5 position (para) being electronically favored, substitution occurs almost exclusively at the C5 position.

  • Work-up Procedure: Quenching the reaction on ice serves to halt the reaction and dilute the highly corrosive sulfuric acid. The subsequent neutralization with Na₂CO₃ is essential to deprotonate the quinolinium salt product, rendering it neutral and thus soluble in the organic extraction solvent (e.g., ethyl acetate). Without neutralization, the product would remain as a salt in the aqueous layer.

References

Application Notes & Protocols: 3-Bromo-8-methylquinoline as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved therapeutic agents.[1][2] This guide focuses on a specific, highly versatile derivative: 3-Bromo-8-methylquinoline . The strategic placement of a bromine atom at the 3-position provides a reactive nexus for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions.[2] Simultaneously, the methyl group at the 8-position introduces a critical steric and electronic modulator, influencing the molecule's conformation, metabolic stability, and potential for selective target engagement. This document provides an in-depth exploration of the synthesis of this compound, detailed protocols for its application in constructing diverse molecular libraries, and insights into its potential in developing novel therapeutics, particularly in oncology.

The Strategic Value of the this compound Scaffold

In drug discovery, the goal is not just to find active molecules but to create a synthetic pathway that allows for rapid and systematic exploration of the structure-activity relationship (SAR). This compound is an exemplary intermediate that facilitates this exploration for several key reasons:

  • Orthogonal Reactivity: The bromine atom at the C-3 position is a versatile handle for introducing a wide array of substituents (aryl, heteroaryl, alkyl, amino, etc.) without affecting the core quinoline structure. This allows for the systematic modification of one part of the molecule to optimize pharmacological properties.

  • Vectorial Diversity: By leveraging reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, chemists can introduce new functional groups with precise spatial orientation, exploring the chemical space around the quinoline core to achieve optimal binding with biological targets.

  • The Influence of the 8-Methyl Group: Unlike its unsubstituted counterpart, 3-bromoquinoline, the 8-methyl derivative provides a steric "bumper" that can prevent non-specific binding, enhance selectivity, and potentially block metabolic pathways that would otherwise deactivate the molecule. This subtle modification can have profound effects on a drug candidate's pharmacokinetic and pharmacodynamic profile.

Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The ability to rapidly generate novel analogues from a common intermediate like this compound is therefore a significant accelerator in the hit-to-lead optimization process.

Synthesis of the Core Intermediate: this compound

The most direct and efficient method for preparing the title compound is the electrophilic bromination of 8-methylquinoline. The quinoline ring system is activated towards electrophilic substitution, and the position of bromination can be controlled by reaction conditions.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 8-Methylquinoline in Acetic Acid add_br2 Add Bromine Solution (Dropwise at 50-70°C) start->add_br2 react Circulate/Stir in Reactor (30 min residence time) add_br2->react end_reaction Reaction Quench (e.g., Na₂S₂O₃ soln.) react->end_reaction extract Extract with Organic Solvent (e.g., EtOAc) end_reaction->extract Workup wash Wash Organic Layer (Brine, NaHCO₃) extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify via Column Chromatography dry->purify final_product Pure this compound purify->final_product Characterize (NMR, MS)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of 8-methylquinoline.

Materials:

  • 8-Methylquinoline (1.0 eq)

  • Bromine (1.1 eq)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (5% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve 8-methylquinoline (1.0 eq) in glacial acetic acid.

  • Bromination: Gently heat the solution to 50-70°C. Separately, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the heated 8-methylquinoline solution over 30 minutes. Maintain the temperature throughout the addition.

    • Rationale: Adding the bromine slowly and at a controlled temperature prevents runaway reactions and minimizes the formation of di-brominated byproducts. Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution.[6]

  • Reaction Monitoring: Stir the reaction mixture at 70°C for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an ice-cold solution of 5% sodium thiosulfate to quench any unreacted bromine.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Core Building Block: Cross-Coupling Strategies

The true utility of this compound is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability and broad functional group tolerance.

A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki coupling is arguably the most widely used C-C bond-forming reaction in drug discovery. It allows for the coupling of the 3-bromoquinoline with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[2]

Workflow for a General Suzuki-Miyaura Coupling

cluster_setup Inert Atmosphere Setup cluster_reaction Reaction & Monitoring flask Combine this compound, Boronic Acid, and Base in Flask degas Evacuate and backfill with N₂ or Ar (3x) flask->degas add_cat Add Pd Catalyst and Ligand degas->add_cat add_solv Add Degassed Solvent System add_cat->add_solv heat Heat to Reflux (e.g., 90-100°C) add_solv->heat Reaction Start stir Vigorous Stirring (12-24 hours) heat->stir monitor Monitor by TLC or LC-MS stir->monitor quench Cool & Quench (e.g., add water) monitor->quench Upon Completion extract ... quench->extract Workup & Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a substituted phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system: Toluene/Ethanol/Water or Dioxane/Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

    • Scientist's Note: The active catalytic species, Pd(0), is sensitive to oxygen. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure high reaction yields.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq).

    • Rationale: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can significantly impact reaction efficiency.

  • Solvent Addition: Add the degassed solvent system (e.g., a 5:1:1 mixture of Toluene:Ethanol:Water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for installing amine functionalities, which are ubiquitous in bioactive molecules. It enables the coupling of this compound with a wide range of primary and secondary amines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine, Piperazine derivative) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 eq)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, the ligand, and the base (NaOtBu).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It is highly hygroscopic and must be handled under inert conditions.

  • Reagent Addition: Add anhydrous toluene, followed by this compound and the amine.

  • Reaction: Seal the flask and heat the mixture (typically 80-110°C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification: Purify the product by column chromatography.

Therapeutic Potential & Data Summary

Derivatives of brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[7] The functionalization of the this compound core allows for the synthesis of novel compounds that can be evaluated as inhibitors of key oncogenic pathways, such as receptor tyrosine kinases (RTKs).

Inhibition of Cancer Signaling Pathways

cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Downstream Signaling (e.g., PI3K/Akt) RTK->P1 P2 Cell Proliferation & Survival P1->P2 Inhibitor Quinoline-Based Inhibitor Inhibitor->RTK Inhibition

Caption: Quinoline derivatives often act as kinase inhibitors.

The table below summarizes the anticancer activity of various substituted bromoquinoline derivatives from the literature, providing a benchmark for the potential of new compounds synthesized from this compound.

Compound ID/NameCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioblastoma)~12.3[2][8]
7-Bromo-8-hydroxyquinolineC6 (Rat Glioblastoma)25.6[2][8]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Human Colorectal)5.45–9.6[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Human Cervical)5.45–9.6[7]
6,8-dibromo-5-nitroquinolineHT29 (Human Colorectal)Potent Inhibition[2][7]

This table illustrates the potential of bromoquinoline scaffolds. The 3-bromo-8-methyl isomer provides a unique starting point for creating new chemical entities with potentially improved activity and selectivity.

Conclusion

This compound is a high-value intermediate for medicinal chemists engaged in drug discovery. Its well-defined reactivity, coupled with the strategic influence of the 8-methyl group, provides a robust platform for the synthesis of diverse and targeted compound libraries. The protocols detailed herein offer a practical guide for synthesizing this intermediate and leveraging it in powerful C-C and C-N bond-forming reactions. By enabling the rapid exploration of structure-activity relationships, this compound serves as a critical tool in the rational design and development of the next generation of therapeutic agents.

References

Application Notes and Protocols: 3-Bromo-8-methylquinoline in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in the development of pharmaceuticals and functional materials. Its rigid, planar structure and rich electronic properties make it an ideal building block for novel materials with tailored optoelectronic and catalytic characteristics. Within this class of compounds, 3-Bromo-8-methylquinoline emerges as a particularly versatile precursor. The strategic placement of the bromine atom at the 3-position provides a reactive handle for sophisticated cross-coupling methodologies, while the methyl group at the 8-position can influence solubility, solid-state packing, and steric interactions in the final material.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs) and catalysis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to validate the described methodologies.

Strategic Importance of this compound in Material Design

The unique substitution pattern of this compound offers distinct advantages for material synthesis:

  • Reactive Bromine Handle: The C-Br bond at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of various aryl and amino moieties, enabling the systematic tuning of the electronic and photophysical properties of the resulting molecules.

  • Modulating Methyl Group: The methyl group at the 8-position can sterically influence the planarity of the molecule upon functionalization at the adjacent positions, potentially disrupting intermolecular π-π stacking and leading to improved solubility and film-forming properties. This is a critical consideration for solution-processed organic electronics.

  • Inherent Quinoline Properties: The quinoline core itself possesses desirable electron-accepting and transporting properties, making it a suitable component for various layers within an OLED device.

Synthesis of Advanced OLED Materials

Derivatives of this compound are promising candidates for emissive and charge-transporting materials in OLEDs. The ability to introduce hole-transporting units (e.g., carbazoles) or electron-donating groups (e.g., diarylamines) allows for the creation of materials with balanced charge injection and transport properties, leading to high-efficiency electroluminescence.

Synthesis of a Blue-Emitting Material: 3-(9H-Carbazol-9-yl)-8-methylquinoline

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds.[1] Here, we detail a protocol for the synthesis of 3-(9H-Carbazol-9-yl)-8-methylquinoline, a potential blue-emitting material for OLEDs. The carbazole moiety is a well-known hole-transporting unit, and its incorporation can lead to materials with improved charge balance.

Reaction Principle:

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (9H-Carbazole-9-boronic acid). The catalytic cycle comprises three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[2]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition this compound Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Carbazole Boronic Acid (Base) Aryl-Pd(II)-Aryl Di-aryl Pd(II) Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product 3-(Carbazol-9-yl)-8-methylquinoline

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), 9H-Carbazole-9-boronic acid (1.2 equiv)A slight excess of the boronic acid is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (3 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst for Suzuki couplings.
Base K₂CO₃ (2.0 equiv)The base is crucial for the transmetalation step, activating the boronic acid.[3] K₂CO₃ is a mild and effective base for this transformation.
Solvent Toluene/Ethanol/H₂O (4:1:1)A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base.
Temperature 90 °CElevated temperature is typically required to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 222 mg), 9H-Carbazole-9-boronic acid (1.2 mmol, 253 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add degassed toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(9H-Carbazol-9-yl)-8-methylquinoline.

Synthesis of a Hole-Transporting Material: 3-(Diphenylamino)-8-methylquinoline

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and is widely used in the synthesis of materials for organic electronics.[4][5] This protocol details the synthesis of 3-(Diphenylamino)-8-methylquinoline, a potential hole-transporting or emissive material. The triphenylamine core is a classic hole-transporting moiety.

Reaction Principle:

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[4] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition this compound Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Diphenylamine (Base) Amido_Complex Pd(II)-Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product Reductive_Elimination->Product 3-(Diphenylamino)-8-methylquinoline

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Diphenylamine (1.2 equiv)A slight excess of the amine is used.
Catalyst Pd₂(dba)₃ (2 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
Ligand Xantphos (4 mol%)Bulky, electron-rich phosphine ligands like Xantphos are effective in promoting the reductive elimination step and stabilizing the catalyst.[6]
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Solvent TolueneAnhydrous, degassed toluene is a common solvent for this reaction.
Temperature 110 °CHigher temperatures are often necessary for the amination of less reactive aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 222 mg), diphenylamine (1.2 mmol, 203 mg), and NaOtBu (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: In a separate vial under argon, dissolve Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg) in degassed toluene (2 mL). Add this solution to the reaction tube via syringe.

  • Solvent Addition: Add an additional 8 mL of degassed toluene to the reaction tube.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(Diphenylamino)-8-methylquinoline.

Photophysical Properties and OLED Performance

The synthesized 3-aryl and 3-amino-8-methylquinoline derivatives are expected to exhibit interesting photophysical properties. The absorption and emission characteristics can be tuned by the nature of the substituent at the 3-position. For instance, coupling with electron-rich carbazole or diphenylamine moieties is expected to lead to compounds with intramolecular charge transfer (ICT) character, which can be beneficial for electroluminescence.

Representative Photophysical Data (Illustrative)

Compound Abs. λₘₐₓ (nm) Em. λₘₐₓ (nm) Quantum Yield (Φ) Color
3-(9H-Carbazol-9-yl)-8-methylquinoline (Illustrative)~350~420~0.4Blue
3-(Diphenylamino)-8-methylquinoline (Illustrative)~370~480~0.6Blue-Green

Note: The above data are illustrative and based on typical values for similar quinoline derivatives. Actual values for the specific compounds should be determined experimentally.

OLED Device Fabrication (General Protocol)

A general protocol for the fabrication of a multilayer OLED device using the synthesized materials as the emissive layer is outlined below.

OLED_Fabrication cluster_2 OLED Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning HTL_Deposition Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS) Substrate_Cleaning->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition (Synthesized Material) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., TPBi) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Caption: General workflow for OLED device fabrication.

Application in Homogeneous Catalysis

The nitrogen atom in the quinoline ring and the potential for introducing a coordinating group at the 3-position make derivatives of this compound attractive as ligands for transition metal catalysts. For instance, 3-amino-8-methylquinoline derivatives can act as bidentate ligands, forming stable complexes with metals like palladium. These complexes can then be explored as catalysts in various cross-coupling reactions.

Prospective Application:

The synthesis of palladium complexes with ligands derived from 3-amino-8-methylquinoline could lead to novel catalysts with unique steric and electronic properties. The 8-methyl group can influence the coordination geometry and stability of the complex, potentially leading to improved catalytic activity and selectivity in reactions such as Suzuki-Miyaura, Heck, and C-H activation reactions.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel organic materials. Its strategic functionalization through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a clear pathway to a diverse range of materials with tunable properties. The application of these materials in the field of organic electronics, particularly in OLEDs, is highly promising, with the potential to develop new generations of efficient and stable emitters and charge-transporting materials. Furthermore, the exploration of its derivatives as ligands in homogeneous catalysis opens up new avenues for the development of advanced catalytic systems. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable molecule in their pursuit of next-generation materials.

References

reaction conditions for nucleophilic substitution on 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on 3-Bromo-8-methylquinoline: Conditions and Protocols

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Functionalization of the quinoline ring, particularly at the 3-position, is a key strategy for modulating biological activity, selectivity, and pharmacokinetic properties. This compound serves as a versatile precursor for introducing a wide array of molecular diversity through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for performing these critical transformations, with a focus on transition metal-catalyzed cross-coupling reactions.

As direct nucleophilic aromatic substitution on electron-rich heteroaromatic systems like quinoline is often challenging, modern synthetic methods rely heavily on palladium- and copper-catalyzed reactions. These methods have revolutionized the synthesis of complex molecules by allowing for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance.

Core Principles: The Causality Behind Experimental Choices

The success of nucleophilic substitution on this compound is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and substrate scope.

1. The Catalyst System: Palladium and Copper

  • Palladium-Catalyzed Reactions: The majority of modern cross-coupling reactions for C-N and C-C bond formation utilize a palladium catalyst. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Stille couplings) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

    • Palladium Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes.

    • Ligands: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates, while bidentate phosphine ligands (e.g., dppf, BINAP) were instrumental in the early development of reliable protocols and remain widely used. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst. While often requiring higher temperatures than palladium-catalyzed methods, it provides a valuable alternative. The reaction typically involves a copper(I) salt (e.g., CuI) and may be promoted by a ligand such as a diamine.

2. The Role of the Base

The base is a critical component in most cross-coupling reactions. Its primary roles include:

  • In Suzuki-Miyaura couplings , the base activates the organoboron reagent to facilitate the transmetalation step.

  • In Buchwald-Hartwig aminations , a strong, non-nucleophilic base (e.g., NaOtBu) is used to deprotonate the amine or the palladium-amido complex.

  • In Sonogashira couplings , an amine base is used to deprotonate the terminal alkyne. Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu).

3. Solvent and Atmosphere

Cross-coupling reactions are typically performed in anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF). It is crucial to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst. Consequently, these reactions must be conducted under an inert atmosphere of argon or nitrogen.

Application Protocols for Nucleophilic Substitution

The following protocols are generalized procedures adapted from established literature and should be optimized for specific substrates and scales.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Add this compound, Pd precatalyst, and phosphine ligand to an oven-dried Schlenk tube. B Seal tube, evacuate, and backfill with inert gas (3x). A->B C Add base (e.g., NaOtBu) under inert atmosphere. B->C D Add anhydrous, degassed solvent (e.g., Toluene) via syringe. C->D E Add amine nucleophile via syringe. D->E F Heat reaction mixture (80-120 °C) with stirring. E->F G Monitor progress by TLC or LC-MS. F->G H Cool to room temperature. G->H I Dilute with organic solvent and filter. H->I J Concentrate filtrate and purify by column chromatography. I->J

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 3-Amino-8-methylquinoline Derivatives

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the appropriate phosphine ligand (2-10 mol%).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe, followed by the amine nucleophile (1.1-1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath and stir at 80-120 °C until the starting material is consumed, as monitored by TLC or GC analysis.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer three times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

NucleophilePalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene100High
MorpholinePd(OAc)₂XPhosK₃PO₄Dioxane110High
Primary AlkylaminePd₂(dba)₃BrettPhosNaOtBuToluene80-100Good to High
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. It is widely used in pharmaceutical synthesis to create biaryl structures.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(L)n-Br A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(L)n-R B->C Transmetalation (R-B(OR)2 + Base) C->A Reductive Elimination P Ar-R

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Aryl-8-methylquinolines

  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv.), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Table 2: Comparative Data for Suzuki Coupling Reactions

Catalyst SystemLigandBaseSolventTemp (°C)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Good general-purpose catalyst.
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90Effective for a wide range of boronic acids.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100Bulky monophosphine ligands are effective for challenging substrates.
Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates. The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Detailed Protocol: Synthesis of 3-Alkynyl-8-methylquinolines

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Nucleophile Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C until completion, as monitored by TLC.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp (°C)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 50Classic conditions, widely applicable.
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF60Good for less reactive substrates.

Application Notes & Protocols for the Development of Novel Antimicrobial Agents from 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Quinolines

The relentless rise of antimicrobial resistance necessitates a departure from incremental improvements to existing antibiotic scaffolds. The quinoline core, a privileged heterocyclic system, has historically yielded potent antimicrobial agents by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] 3-Bromo-8-methylquinoline presents itself as a particularly strategic starting scaffold for the development of a new generation of antimicrobial agents. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.[2][3] Concurrently, the methyl group at the C8 position can influence the molecule's steric and electronic properties, potentially enhancing target engagement or improving pharmacokinetic profiles.

This guide provides a comprehensive framework for the synthesis and evaluation of novel antimicrobial candidates derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and innovative drug discovery.

Part 1: Synthetic Diversification of the this compound Scaffold

The bromine atom at the 3-position is primed for functionalization, enabling the creation of a diverse chemical library. The two primary strategies detailed here are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are chosen for their reliability, broad substrate scope, and tolerance of various functional groups.[4][5]

Synthesis of 3-Aryl-8-methylquinoline Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for introducing aryl or heteroaryl moieties, which can modulate the biological activity of the quinoline core.[2] The choice of catalyst, ligand, base, and solvent system is critical for reaction efficiency.[4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Combine this compound, Boronic Acid/Ester, Catalyst, and Base in a Schlenk Flask Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) Start->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Heat Heat Mixture with Vigorous Stirring (e.g., 80-100 °C, 12-18h) Solvent->Heat Monitor Monitor Progress via TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Ethyl Acetate & Water, Separate Layers, Extract Aqueous Phase Cool->Extract Dry Combine Organic Layers, Wash with Brine, Dry over Na₂SO₄, Filter Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End End Purify->End Characterize Final Product (NMR, MS)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or its pinacol ester (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL), via syringe.[2]

  • Reaction: Heat the mixture in an oil bath at 80-100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Track the consumption of the starting material using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified 3-aryl-8-methylquinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 3-Amino-8-methylquinoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 3-position.[3] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[6]

  • Addition of Reagents: Remove the tube from the glovebox (if used) and add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL) via syringe.[3]

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the purified 3-amino-8-methylquinoline derivative by NMR and mass spectrometry.

Part 2: Antimicrobial Efficacy Evaluation

A systematic evaluation of the newly synthesized compounds is essential to determine their antimicrobial potential. This involves a tiered screening approach, starting with the determination of the Minimum Inhibitory Concentration (MIC), followed by the Minimum Bactericidal Concentration (MBC) for potent inhibitors, and finally, assessing their activity against bacterial biofilms.

Antimicrobial_Screening_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_biofilm Anti-Biofilm Assay PrepInoculum Prepare Standardized Bacterial Inoculum (~5 x 10⁵ CFU/mL) Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilute Perform 2-fold Serial Dilution of Test Compound in 96-well Plate SerialDilute->Inoculate IncubateMIC Incubate Plate (37°C, 18-24h) Inoculate->IncubateMIC ReadMIC Determine MIC: Lowest Concentration with No Visible Growth IncubateMIC->ReadMIC PlateMBC Plate Aliquots from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates ReadMIC->PlateMBC For potent compounds GrowBiofilm Grow Biofilms in 96-well Plate (24-48h) ReadMIC->GrowBiofilm Test at sub-MIC concentrations IncubateMBC Incubate Agar Plates (37°C, 18-24h) PlateMBC->IncubateMBC ReadMBC Determine MBC: Lowest Concentration with ≥99.9% Killing IncubateMBC->ReadMBC Classify Classify ReadMBC->Classify Classify as Bactericidal (MBC/MIC ≤ 4) or Bacteriostatic (MBC/MIC > 4) TreatBiofilm Treat Biofilms with Test Compounds GrowBiofilm->TreatBiofilm IncubateBiofilm Incubate (24h) TreatBiofilm->IncubateBiofilm Quantify Wash and Quantify Biofilm Biomass (e.g., Crystal Violet Stain) IncubateBiofilm->Quantify BiofilmResult BiofilmResult Quantify->BiofilmResult Determine Biofilm Inhibition/Eradication

Caption: Tiered workflow for antimicrobial efficacy testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a standardized and widely used technique for determining MIC values.[8][9]

Protocol 3: Broth Microdilution MIC Assay

  • Preparation of Inoculum: a. From a fresh agar plate (18-24h growth), pick 3-4 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] d. Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Preparation and Serial Dilution: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[11] b. Prepare a stock solution of the test compound in DMSO. Dilute this in CAMHB to achieve twice the highest desired test concentration. c. Add 200 µL of this double-strength compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well by pipetting up and down. Continue this process down to well 10. Discard 100 µL from well 10.[12] e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12] This assay is a crucial follow-up for compounds that show potent inhibitory activity.

Protocol 4: MBC Assay

  • Subculturing from MIC Plate: a. Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that showed no visible growth.[10] b. Mix the contents of each selected well thoroughly. c. Using a calibrated pipette, plate a 100 µL aliquot from each of these wells, as well as the positive growth control well (well 11), onto separate, labeled Mueller-Hinton Agar (MHA) plates.[12]

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: a. Count the number of colonies on each plate. b. The MBC is defined as the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count determined from the growth control plate.[14] c. The agent is considered bactericidal if the MBC/MIC ratio is ≤ 4 and bacteriostatic if the MBC/MIC ratio is > 4.[14]

Assessment of Anti-Biofilm Activity

Bacterial biofilms present a significant challenge due to their high tolerance to conventional antibiotics.[15] Assessing the ability of novel compounds to inhibit biofilm formation or eradicate established biofilms is a critical step.

Protocol 5: Crystal Violet Anti-Biofilm Assay

  • Biofilm Formation: a. Grow a bacterial culture to the mid-logarithmic phase and dilute it in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose for S. aureus) to ~10⁶ CFU/mL.[16] b. Dispense 200 µL of the bacterial suspension into the wells of a 96-well flat-bottom tissue culture-treated plate. c. Incubate the plate at 37 °C for 24-48 hours to allow for biofilm formation.

  • Treatment of Biofilms: a. Carefully remove the planktonic (free-floating) cells by aspiration and gently wash the wells twice with sterile PBS. b. Add 200 µL of fresh medium containing various concentrations of the test compounds (e.g., ranging from sub-MIC to supra-MIC values) to the wells with established biofilms.[15] c. Incubate the plate for an additional 24 hours.

  • Quantification of Biofilm Biomass: a. Discard the medium and wash the wells three times with PBS to remove non-adherent cells. b. Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. c. Remove the methanol and allow the plate to air dry. d. Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature. e. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. f. Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well. g. Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The systematic generation and testing of a library of 3-substituted-8-methylquinoline derivatives will allow for the establishment of a preliminary Structure-Activity Relationship (SAR). By correlating changes in the substituent at the 3-position with antimicrobial potency, researchers can guide the next round of synthesis towards more effective compounds.

Table 1: Hypothetical Antimicrobial Activity Data for a Library of 3-Substituted-8-methylquinoline Derivatives

Compound IDR-Group at C3-PositionMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioBiofilm Inhibition at MIC (%)
Parent -Br>128N/D-N/D
1a -Phenyl64>128>215
1b -4-Fluorophenyl1632245
1c -4-Trifluoromethylphenyl816260
2a -NH(cyclohexyl)32>128>425
2b -NH(4-chlorophenyl)48275
Control Vancomycin12285
N/D: Not Determined
  • C-C Coupled Derivatives (1a-1c): Introducing an aryl group at the 3-position improves activity over the parent compound. Electron-withdrawing substituents on the phenyl ring (e.g., -F, -CF₃) appear to enhance potency.

  • C-N Coupled Derivatives (2a-2b): Aniline derivatives show greater promise than aliphatic amines. The presence of an electron-withdrawing group on the aniline ring significantly boosts activity.

  • Bactericidal Activity: The most potent compounds (1c and 2b) exhibit bactericidal activity (MBC/MIC ≤ 4).

  • Anti-Biofilm Activity: A correlation between MIC and biofilm inhibition is observed, with the most potent compounds showing the highest level of biofilm inhibition.

These insights provide a logical path for further optimization, for instance, by exploring a wider range of electronically diverse substituents on the 3-aryl and 3-anilino moieties.

Conclusion

This compound is a promising and synthetically tractable scaffold for the development of novel antimicrobial agents. By employing robust synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig couplings, a diverse library of derivatives can be efficiently generated. A systematic, tiered approach to biological evaluation, encompassing MIC, MBC, and anti-biofilm assays, is crucial for identifying lead candidates and establishing clear structure-activity relationships. The protocols and strategic framework presented in this guide offer a solid foundation for researchers to embark on this critical endeavor in the fight against antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Regioselective Bromination of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective bromination of 8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming the common challenges associated with this specific electrophilic aromatic substitution. Here, we will explore the nuances of directing effects, reaction optimization, and byproduct mitigation in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The answers provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Question 1: My bromination of 8-methylquinoline is yielding a mixture of isomers, primarily the 5-bromo and 7-bromo derivatives. How can I improve the regioselectivity to favor a single product?

Answer:

This is a classic challenge in the electrophilic substitution of quinoline systems. The pyridine ring is electron-deficient and deactivating, while the benzene ring is comparatively electron-rich, making it the primary site for electrophilic attack. In 8-methylquinoline, the methyl group is an activating, ortho-, para-director. This directs electrophilic attack to the 5- and 7-positions.

Several factors can be manipulated to enhance regioselectivity:

  • Steric Hindrance: The methyl group at the 8-position can sterically hinder the approach of the electrophile to the 7-position, often leading to a preference for the 5-position. However, this is highly dependent on the brominating agent and reaction conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Solvents like dichloromethane (DCM) or acetic acid are commonly employed.[1]

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.

  • Brominating Agent: The nature of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to molecular bromine (Br₂) and can offer better regioselectivity.[1][2] It can be used in various solvents, including acetonitrile and chloroform.[2][3]

    • Molecular Bromine (Br₂): While a powerful brominating agent, Br₂ can be less selective, leading to mixtures of products and even polybromination.[4][5] Its reactivity can be modulated by the addition of a catalyst.

  • Catalyst: The use of a catalyst can significantly influence the outcome. For instance, the synthesis of 5-bromo-8-methylquinoline has been achieved by treating 8-methylquinoline with bromine in the presence of silver sulfate (Ag₂SO₄) in concentrated sulfuric acid (H₂SO₄).[6][7] The strong acid protonates the quinoline nitrogen, further deactivating the pyridine ring and enhancing the directing effect of the methyl group on the carbocyclic ring.

Recommendation: To favor the 5-bromo isomer, a recommended starting point is the use of NBS in a non-polar solvent like DCM at a controlled, low temperature (e.g., 0 °C to room temperature).[1] For the synthesis of 7-bromo-8-methylquinoline, alternative strategies, such as a multi-step synthesis involving the Gould-Jacobs reaction with a pre-brominated aniline derivative, may offer better control.[8][9]

Question 2: I am observing significant amounts of di-brominated and poly-brominated byproducts. How can I prevent this over-bromination?

Answer:

Over-bromination is a common issue when the quinoline ring is activated. The initial monobrominated product can be more reactive than the starting material, leading to further substitution.

Key Causes and Solutions:

  • Stoichiometry of the Brominating Agent: This is the most critical factor. Using an excess of the brominating agent will invariably lead to polybromination.[10]

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination. It is often better to have a slightly incomplete reaction and recover some starting material than to deal with a complex mixture of over-brominated products.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further bromination.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired product has formed. Running the reaction at the lowest effective temperature will also help.[10]

  • Choice of Brominating Agent: Highly reactive brominating systems are more prone to causing over-bromination.

    • Solution: Opt for a milder brominating agent like NBS.[2] Avoid highly reactive conditions unless specifically targeting polybrominated compounds.

Question 3: My reaction is very slow or is not proceeding to completion. What are the potential reasons and how can I drive it forward?

Answer:

A sluggish reaction can be frustrating. Several factors can contribute to low reactivity.

Potential Causes and Optimization Strategies:

  • Deactivation of the Quinoline Ring: The quinoline system is inherently less reactive towards electrophilic substitution than benzene.[11]

    • Solution: The use of a strong acid catalyst, such as concentrated sulfuric acid, can protonate the quinoline nitrogen. This makes the carbocyclic ring more susceptible to electrophilic attack by comparison.[4][12]

  • Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be potent enough under the applied conditions.

    • Solution: If using a mild reagent like NBS with little success, you might consider switching to molecular bromine, potentially with a Lewis acid catalyst. However, be mindful of the potential for reduced selectivity.

  • Inappropriate Solvent: The solvent can play a significant role in the reaction rate.

    • Solution: A solvent screen can be beneficial. While non-polar solvents are common, sometimes a more polar solvent can facilitate the reaction. Acetonitrile and chloroform are frequently used for quinoline bromination.[10]

  • Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.

    • Solution: Gradually increase the reaction temperature while monitoring the product distribution by TLC or GC-MS to find a balance between reaction rate and selectivity.

Question 4: I am having difficulty purifying my desired bromo-8-methylquinoline isomer from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of constitutional isomers can be challenging due to their similar physical properties.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and effective method for separating isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique, especially for removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for quinoline derivatives.

  • Acid-Base Extraction: This can be useful for removing unreacted starting material. 8-methylquinoline is basic and can be extracted into an acidic aqueous solution. The brominated products are generally less basic.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the bromination of 8-methylquinoline?

A1: The bromination of 8-methylquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The key steps are:

  • Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates the electrophilic bromine species (Br⁺ or a polarized Br-Br bond).

  • Electrophilic Attack: The π-electrons of the electron-rich benzene ring of the quinoline attack the electrophilic bromine. This attack is directed by the activating methyl group to the ortho (7-position) and para (5-position) positions.[13]

  • Formation of the Sigma Complex (Wheland Intermediate): A resonance-stabilized carbocation intermediate, known as the sigma complex or Wheland intermediate, is formed.[13]

  • Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the bromo-8-methylquinoline product.

Q2: Why does bromination occur on the benzene ring and not the pyridine ring?

A2: The pyridine ring of the quinoline nucleus is electron-deficient due to the electronegativity of the nitrogen atom. This makes the pyridine ring significantly less reactive towards electrophiles compared to the benzene ring.[11] Consequently, electrophilic substitution reactions, such as bromination, overwhelmingly occur on the more electron-rich carbocyclic (benzene) ring.

Q3: Are there any alternative methods to direct bromination for synthesizing bromo-8-methylquinolines?

A3: Yes, multi-step synthetic routes can offer better regiocontrol. One common strategy is to construct the quinoline ring from a pre-functionalized starting material. For example, to synthesize 7-bromo-8-methylquinoline, one could start with the bromination of 2-methylaniline to get 3-bromo-2-methylaniline. This intermediate can then undergo a Gould-Jacobs reaction to build the quinoline core, yielding 7-bromo-8-methylquinolin-4-ol, which can be further modified.[9] This approach avoids the issue of isomeric mixtures from direct bromination.

Q4: How does the methyl group at the 8-position influence the reactivity and regioselectivity?

A4: The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This has two major consequences:

  • Activation: It increases the electron density of the benzene ring, making it more reactive towards electrophiles than an unsubstituted quinoline.[13]

  • Directing Effect: As an ortho-, para-director, it directs incoming electrophiles to the positions ortho (C7) and para (C5) to itself.[13] The steric bulk of the methyl group can also influence the ortho/para ratio, often favoring substitution at the less hindered para position (C5).

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-methylquinoline[7]

This protocol is adapted from a literature procedure for the regioselective synthesis of the 5-bromo isomer.

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.

  • To this solution, add silver sulfate (1.5 equivalents).

  • Cool the mixture in an ice bath and slowly add bromine (1.0 equivalent) dropwise.

  • Allow the reaction mixture to stir at room temperature for 5 hours.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Filter to remove the precipitate.

  • Neutralize the filtrate by adding saturated aqueous Na₂CO₃ until the pH is greater than 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-8-methylquinoline as a white solid.

ReagentMolar Eq.
8-Methylquinoline1.0
Silver Sulfate1.5
Bromine1.0

Table 1: Stoichiometry for the synthesis of 5-Bromo-8-methylquinoline.

Visualizations

Reaction Mechanism and Directing Effects

G cluster_0 Electrophilic Aromatic Substitution 8-MQ 8-Methylquinoline Sigma_5 Sigma Complex (Attack at C5) 8-MQ->Sigma_5 + Br+ (para attack) Sigma_7 Sigma Complex (Attack at C7) 8-MQ->Sigma_7 + Br+ (ortho attack) Br_plus Br+ 5-Br-8-MQ 5-Bromo-8-methylquinoline (Major Product) Sigma_5->5-Br-8-MQ - H+ 7-Br-8-MQ 7-Bromo-8-methylquinoline (Minor Product) Sigma_7->7-Br-8-MQ - H+

Caption: Electrophilic attack on 8-methylquinoline leading to isomeric products.

Troubleshooting Workflow: Poor Regioselectivity

G Start Poor Regioselectivity: Mixture of 5- and 7-isomers Check_Temp Is reaction temperature low? Start->Check_Temp Lower_Temp Lower temperature to 0°C or below Check_Temp->Lower_Temp No Check_Agent What is the brominating agent? Check_Temp->Check_Agent Yes Lower_Temp->Check_Agent Use_NBS Switch to NBS for milder conditions Check_Agent->Use_NBS Br2 Use_Catalyst Consider Br2 with Ag2SO4/H2SO4 for C5 selectivity Check_Agent->Use_Catalyst NBS End Improved Selectivity Use_NBS->End Use_Catalyst->End

References

Technical Support Center: 3-Bromo-8-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced purity in critical pharmaceutical intermediates, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the synthesis and purification of 3-Bromo-8-methylquinoline. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and robust protocols to overcome common purification challenges. This guide is structured as an interactive FAQ and troubleshooting hub, designed to address the specific, nuanced issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound, providing both the underlying causes and actionable solutions.

Question 1: My crude reaction mixture is a dark, tarry residue. How can I effectively isolate the this compound?

Answer: This is a very common issue, particularly with classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which are known for their harsh, exothermic conditions that can lead to polymerization and tar formation.[1][2][3] The primary goal is to separate the desired basic quinoline product from the non-basic, polymeric tar.

  • Expertise & Experience: The key is to leverage the basicity of the quinoline nitrogen atom. An acid-base extraction is the most effective first-pass purification step. The tar is typically non-basic and will remain in the organic phase, while your product is selectively extracted into the aqueous acid phase.

  • Recommended Strategy: Acid-Base Extraction

    • Dissolve the crude tarry residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash it with a 1M HCl aqueous solution. The this compound will protonate and move into the aqueous layer, leaving the bulk of the tar behind in the organic layer.[4][5]

    • Separate the layers. You may need to perform multiple acid extractions of the organic layer to maximize recovery.

    • Combine the acidic aqueous layers and cool them in an ice bath.

    • Slowly basify the aqueous layer with a concentrated NaOH or NaHCO₃ solution until it is alkaline (pH > 8). The this compound will deprotonate and precipitate or form an oil.[1][5]

    • Extract the liberated quinoline base back into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This procedure will yield a significantly cleaner, though not yet pure, product, making subsequent purification steps far more manageable.

Question 2: I'm having trouble getting my this compound to crystallize. It either "oils out" or no solid forms at all. What should I do?

Answer: "Oiling out" or failure to crystallize are frequent recrystallization challenges. "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a supersaturated solution or rapid cooling.[6] Complete failure to crystallize usually means the solution is not sufficiently saturated or the chosen solvent is inappropriate.[7]

  • Trustworthiness: A systematic approach to troubleshooting recrystallization is essential. The following decision tree can guide you through the process.

G start Recrystallization Issue issue_oil Product 'Oils Out' start->issue_oil issue_no_xtal No Crystals Form start->issue_no_xtal cause_oil_1 Cause: Cooling too fast or solution too concentrated. issue_oil->cause_oil_1 Diagnosis cause_no_xtal_1 Cause: Solution is not supersaturated (too much solvent). issue_no_xtal->cause_no_xtal_1 Diagnosis sol_oil_1 Solution: Reheat to dissolve oil. Add a small amount of hot 'good' solvent. Allow to cool slowly. cause_oil_1->sol_oil_1 Action sol_no_xtal_1 Solution 1: Induce nucleation. - Scratch inner wall of flask. - Add a seed crystal. cause_no_xtal_1->sol_no_xtal_1 Action sol_no_xtal_2 Solution 2: Increase concentration. - Gently evaporate some solvent and allow to cool again. cause_no_xtal_1->sol_no_xtal_2 Alt. Action

Caption: Troubleshooting Decision Tree for Recrystallization.

  • Solvent Selection: The ideal recrystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold. For bromoquinolines, mixed solvent systems are often effective.[6][8]

Solvent SystemTypeSuitability for BromoquinolinesReference
Ethanol/WaterMixedGood for removing less polar impurities. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, then reheated to clarify and cooled.[4][8]
Ethyl Acetate/HexaneMixedExcellent general-purpose system. Dissolve in minimal hot ethyl acetate ("good" solvent) and add hexane ("poor" solvent) until cloudy, then reheat and cool.[6][9]
TolueneSingleCan be effective if impurities have significantly different solubilities.[8]

Question 3: I am struggling to separate this compound from unreacted 8-methylquinoline and isomeric byproducts using column chromatography. What can I do?

Answer: Separating structurally similar compounds like isomers or starting material from the product is a common chromatographic challenge. The key is to enhance the resolving power of your chromatographic system.

  • Expertise & Experience: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[10] Deactivating the silica or using an alternative stationary phase can dramatically improve results.

  • Optimization Strategies:

    • Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation on the column.[4] A common starting point for bromoquinolines is a Hexane/Ethyl Acetate gradient.

    • Deactivate the Silica Gel: Before loading your sample, flush the packed silica gel column with your eluent mixture containing 1-2% triethylamine (NEt₃). This neutralizes the acidic sites, preventing peak tailing.[10][11]

    • Use a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. For example, start with 98:2 Hexane:EtOAc and slowly increase the polarity to 90:10 Hexane:EtOAc. This will improve the separation between closely eluting spots.

    • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, basic or neutral alumina can be an excellent alternative for basic compounds like quinolines.[4][10]

Protocols for Purification and Analysis

Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)

This protocol describes a standard method for purifying crude this compound.

  • Eluent Selection: Use TLC to determine an optimal eluent system (e.g., Hexane:Ethyl Acetate). Find a ratio that gives the target compound an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring an even, compact bed.

    • Add a thin layer of sand on top of the packed silica.

  • Deactivation (Optional but Recommended): Flush the column with 2-3 column volumes of your eluent containing 1% triethylamine. Then, flush with 2-3 column volumes of the eluent without triethylamine to remove the excess base.[11]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[4]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to begin elution.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[12]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Caption: Workflow for Dry Loading Flash Column Chromatography.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of the final product.

  • Sample Preparation:

    • Prepare a stock solution of your purified sample at approximately 1 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[13]

  • HPLC Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 70% A, ramp to 10% A over 10 min, hold for 2 min, return to 70% A.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temp. 35 °C
  • Analysis: Integrate the peak areas to calculate the purity percentage. The presence of other peaks indicates residual impurities. For enhanced peak resolution, a shallower gradient can be employed.[13]

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the identity of your final product. The expected ¹H NMR spectrum for this compound will show characteristic signals for the aromatic protons and the methyl group.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Expected Chemical Shifts (δ, ppm): While the exact shifts can vary, you should observe:

    • A singlet for the methyl group protons (-CH₃) around 2.8 ppm.[14]

    • A series of multiplets and doublets in the aromatic region (typically 7.3 - 9.0 ppm) corresponding to the protons on the quinoline core.[14][15] The protons at positions 2 and 4 will likely be the most downfield (highest ppm).

References

Technical Support Center: Synthesis of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-8-methylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic building block, but its synthesis presents significant challenges, particularly concerning regioselectivity during the bromination step. This guide provides in-depth troubleshooting, validated protocols, and the mechanistic rationale behind key experimental choices to help you navigate the complexities of this synthesis and avoid common pitfalls.

The synthesis can be logically divided into two primary stages:

  • Construction of the 8-Methylquinoline Core: Typically achieved via a Doebner-von Miller or Skraup-type reaction.

  • Regioselective Bromination: The introduction of a bromine atom specifically at the C-3 position.

This guide will address both stages, with a strong emphasis on the side reactions that can compromise yield and purity, and provide robust strategies for their mitigation.

Part 1: Synthesis of the 8-Methylquinoline Core

The most common and reliable method for synthesizing the 8-methylquinoline backbone is the Doebner-von Miller reaction, a variation of the classic Skraup synthesis.[1] This involves the reaction of an aniline (in this case, 2-methylaniline or o-toluidine) with an α,β-unsaturated carbonyl compound.

Troubleshooting Guide: 8-Methylquinoline Synthesis

This section addresses the most frequent issues encountered during the Doebner-von Miller synthesis of 8-methylquinoline.

Question 1: My reaction produced a large amount of black, intractable tar, and the yield of 8-methylquinoline was extremely low. What is the cause and how can I prevent it?

Answer: This is the most common problem in Skraup and Doebner-von Miller syntheses.[2]

  • Root Cause: The issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or acrolein, which is formed in situ from glycerol).[3] The harsh acidic and oxidizing conditions required for the cyclization are also ideal for promoting uncontrolled polymerization, leading to the formation of high-molecular-weight tars.

  • Troubleshooting & Mitigation Strategies:

    • Use a Moderator: The reaction is notoriously exothermic.[2] Adding a moderator such as ferrous sulfate (FeSO₄) is a classic technique to make the reaction less violent and suppress charring.[4]

    • Control Temperature: Do not overheat the reaction. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled, using an ice bath if necessary to prevent a runaway reaction.[2]

    • Slow Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring and cooling to dissipate heat and prevent localized hotspots.[2]

    • Optimize the Oxidizing Agent: While nitrobenzene is the traditional oxidant, it can contribute to the harshness of the reaction. In some Skraup syntheses, arsenic acid is used for a less violent reaction, though its toxicity is a major concern.[4] For the synthesis of 8-bromo-2-methylquinoline, 2-bromonitrobenzene has been used as an oxidant.[5]

Question 2: My final product is contaminated with impurities that I suspect are partially hydrogenated quinolines. How can I ensure complete aromatization?

Answer:

  • Root Cause: The final step of the Doebner-von Miller mechanism is the oxidation of a 1,2-dihydroquinoline intermediate to the fully aromatic quinoline.[3] If the oxidizing agent is insufficient, consumed by side reactions, or if the reaction is not allowed to proceed to completion, this dihydroquinoline intermediate will persist as a significant impurity.

  • Troubleshooting & Mitigation Strategies:

    • Ensure Sufficient Oxidant: Use a sufficient stoichiometric amount of the oxidizing agent (e.g., nitrobenzene or an arsenic-based oxidant) to drive the aromatization to completion.

    • Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase has subsided. This final heating period is often critical for the oxidation step.

    • Post-Reaction Oxidation: If you consistently isolate dihydroquinoline impurities, consider a separate post-synthesis oxidation step. Re-subjecting the crude product to an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in an appropriate solvent can convert the remaining dihydroquinolines to the desired aromatic product.[3]

Experimental Protocol: Synthesis of 8-Methylquinoline

This protocol is adapted from established Doebner-von Miller procedures.

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 43 g (0.4 mol) of 2-methylaniline.

  • Acidification: Slowly add 60 mL of concentrated hydrochloric acid with stirring.

  • Reactant Addition: To the stirred mixture, slowly add 70 g (1.0 mol) of crotonaldehyde over 30 minutes. The mixture will warm up.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The solution will darken significantly.

  • Work-up: Cool the reaction mixture to room temperature. Make the solution strongly alkaline (pH > 12) by the slow and careful addition of concentrated sodium hydroxide solution, while cooling the flask in an ice-water bath.

  • Purification: Steam distill the mixture. The 8-methylquinoline will co-distill with water. Collect the distillate until it is no longer cloudy. Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to yield 8-methylquinoline.

Workflow Diagram: 8-Methylquinoline Synthesis

G cluster_reactants Starting Materials cluster_reaction Doebner-von Miller Reaction cluster_purification Purification 2-Methylaniline 2-Methylaniline Mix_and_Reflux 1. Mix Reactants 2. Heat under Reflux 2-Methylaniline->Mix_and_Reflux Crotonaldehyde Crotonaldehyde Crotonaldehyde->Mix_and_Reflux HCl HCl HCl->Mix_and_Reflux Alkalinize 3. Basify with NaOH Mix_and_Reflux->Alkalinize Steam_Distill 4. Steam Distillation Alkalinize->Steam_Distill Vacuum_Distill 5. Vacuum Distillation Steam_Distill->Vacuum_Distill Product Purified 8-Methylquinoline Vacuum_Distill->Product

Caption: Workflow for the synthesis and purification of 8-methylquinoline.

Part 2: Regioselective Bromination to this compound

This is the most critical and challenging step of the synthesis. A common mistake is to attempt a direct electrophilic bromination of 8-methylquinoline with reagents like Br₂ or N-Bromosuccinimide (NBS) and expect the desired 3-bromo isomer. This approach will fail due to the inherent electronic properties of the quinoline ring system.

Troubleshooting Guide: The Challenge of 3-Bromination

Question 3: I attempted a direct bromination of 8-methylquinoline using NBS in sulfuric acid, but my analysis shows a mixture of 5- and 7-bromo isomers and some dibrominated product, with almost no 3-bromo product. Why did this happen?

Answer:

  • Root Cause: The regiochemical outcome of electrophilic aromatic substitution on quinoline is governed by two main factors:

    • Ring Activation/Deactivation: The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Conversely, the benzene ring is activated, especially when it carries an electron-donating group.

    • Directing Effects: Your substrate has an electron-donating methyl group at the C-8 position. This group acts as an ortho, para-director, further activating the C-5 and C-7 positions of the benzene ring for electrophilic attack.

    Therefore, any standard electrophilic bromination will overwhelmingly favor substitution on the activated carbocyclic (benzene) ring at the 5- and 7-positions, not the deactivated heterocyclic (pyridine) ring at the 3-position.[6][7]

  • Expected Side Products: The primary byproducts are 5-Bromo-8-methylquinoline, 7-Bromo-8-methylquinoline, and 5,7-Dibromo-8-methylquinoline. The formation of these products is well-documented in studies on the bromination of 8-substituted quinolines.[6][7]

Question 4: Given that direct bromination fails, what is a reliable method to synthesize this compound?

Answer: To force the bromine atom onto the C-3 position, you must use a method that circumvents the normal rules of electrophilic substitution. The most reliable and practical laboratory-scale approach is a multi-step sequence involving a Sandmeyer reaction . This involves first installing a nitro group at the 3-position, reducing it to an amine, and then converting the resulting amino group to a bromide via a diazonium salt.[8]

An alternative, though less common for lab scale, is a high-temperature gas-phase bromination, which operates under radical rather than electrophilic conditions and can favor the 3-position.[8] Another patented method involves the bromination of a quinoline acid salt, which may alter the regioselectivity.[9] For general laboratory work, the Sandmeyer route is the most robust.

Data Summary: Regioselectivity in Quinoline Bromination
SubstrateBrominating Agent/ConditionsMajor Product(s)Rationale
QuinolineBr₂ / H₂SO₄5-Bromoquinoline & 8-BromoquinolineElectrophilic attack on the least deactivated positions of the benzene ring.[8]
8-HydroxyquinolineBr₂ / CHCl₃5,7-Dibromo-8-hydroxyquinolineStrong activation by the -OH group at ortho and para positions (C-5, C-7).[6]
8-MethoxyquinolineBr₂ / CH₂Cl₂5-Bromo-8-methoxyquinolineStrong activation by the -OCH₃ group, directing to the para position (C-5).[7]
8-Methylquinoline Br₂ or NBS / Acid 5-Bromo- & 7-Bromo-8-methylquinoline Activation by the -CH₃ group at ortho and para positions (C-5, C-7).
Recommended Synthetic Pathway: Sandmeyer Route

This pathway ensures the bromine is introduced specifically at the C-3 position.

Caption: Recommended multi-step synthesis of this compound.

Experimental Protocols: Key Steps of the Sandmeyer Route

(Note: These are generalized protocols. Researchers should consult specific literature for optimization based on their scale and equipment.)

Step 1: Nitration of 8-Methylquinoline

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add 8-methylquinoline while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for several hours until TLC analysis indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 8-methyl-3-nitroquinoline.

  • Filter, wash with water, and purify the solid by recrystallization.

Step 2: Reduction to 3-Amino-8-methylquinoline

  • Suspend the 8-methyl-3-nitroquinoline in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise. An exotherm will be observed.

  • Heat the mixture at reflux for 1-2 hours to ensure complete reduction.

  • Cool the reaction and make it strongly alkaline with NaOH solution to precipitate the tin salts and liberate the free amine.

  • Extract the aqueous slurry with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts and remove the solvent under reduced pressure to yield crude 3-amino-8-methylquinoline.

Step 3: Sandmeyer Reaction to this compound

  • Dissolve the 3-amino-8-methylquinoline in aqueous hydrobromic acid (HBr) and cool to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, extract with an organic solvent, wash the organic layer with NaOH solution and then water, dry, and purify by column chromatography or distillation.[10]

Part 3: Purification Strategies

Question 5: How can I effectively separate my final this compound from isomeric impurities (e.g., 5-bromo) and unreacted starting material?

Answer: Separating regioisomers is often challenging due to their similar physical properties. Column chromatography is the most powerful technique for this purpose.

  • Column Chromatography: This is the most effective method.[10]

    • Stationary Phase: Silica gel is standard. If separation is poor, alumina can be tried as an alternative.[10]

    • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. Use thin-layer chromatography (TLC) to find the optimal solvent system that gives the best separation between your target compound and the impurities. An ideal Rf value for the desired product is around 0.3-0.4 for good separation.[10]

  • Acid-Base Extraction: This technique is excellent for removing non-basic impurities but will not separate quinoline isomers from each other. It works by protonating the basic nitrogen of the quinoline ring, allowing it to be extracted into an aqueous acid layer.[10]

  • Recrystallization: This can be effective if you have a crude product that is already relatively pure and if a suitable solvent system can be found where the solubility of the desired isomer and the impurities are significantly different. A mixed solvent system of water and an alcohol can be effective for purifying bromoquinoline hydrobromide salts.[9]

References

stability issues of 3-Bromo-8-methylquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Bromo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic conditions. We will explore potential issues, troubleshooting strategies, and best practices to ensure the integrity of your experiments.

Introduction: Why Consider Stability in Acidic Media?

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Many synthetic protocols, particularly those involving electrophilic substitution or reactions requiring catalyst activation, utilize acidic conditions.[3][4] However, the stability of the reagent itself under these conditions is a critical parameter that can dictate the success, reproducibility, and purity of the final product. Understanding the potential degradation pathways and reactivity of this compound in the presence of acid is paramount for robust experimental design.

This guide provides a framework for anticipating and addressing stability challenges. We will cover the fundamental chemistry of the quinoline nucleus in acid, common experimental pitfalls, and protocols for assessing stability.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 66438-80-0[5][6][7][8]
Molecular Formula C₁₀H₈BrN[5][9]
Molecular Weight 222.08 g/mol [5][9]
Appearance White to off-white solid[5][9]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary interaction of this compound with an acid?

A1: The most fundamental interaction is the protonation of the quinoline ring's nitrogen atom. Quinoline is a weak base, and in the presence of an acid (like HCl, H₂SO₄, or TFA), the nitrogen lone pair will be protonated to form a quinolinium salt.[4] This is a reversible equilibrium, but in sufficiently acidic media, the protonated form will be the dominant species.

Causality: This protonation has significant electronic consequences. It imparts a positive charge to the heterocyclic ring, which strongly deactivates the entire ring system towards electrophilic attack (e.g., nitration, further halogenation).[4] While this can prevent unwanted side reactions, it also alters the compound's solubility and may influence the reactivity of the existing substituents under certain conditions.

Q2: Can the C-Br bond undergo hydrolysis under acidic conditions?

A2: Direct acid-catalyzed hydrolysis of an aryl bromide, such as the C-Br bond at the 3-position, is generally very difficult and requires harsh conditions (high temperatures, very strong acids). The bond is stable due to the sp² hybridization of the carbon and resonance effects. For most standard laboratory procedures involving acidic reagents, direct hydrolysis of the C-Br bond is not a primary stability concern. However, certain metal-catalyzed reactions, even under acidic pH, could potentially facilitate such transformations.

Q3: My reaction in an acidic solvent is showing multiple unexpected peaks on HPLC/GC-MS. What could be the cause?

A3: While direct degradation of this compound is one possibility, several other factors related to acidic conditions should be considered first.

  • Salt Formation: The protonated quinolinium salt will have a very different retention time on reverse-phase HPLC compared to the free base. If your mobile phase pH is not sufficiently acidic to keep it fully protonated or basic enough to analyze it as the free base, you may see broad or shifting peaks.

  • Reaction with Solvent/Reagents: If using a nucleophilic acid (like HCl or HBr), or if other nucleophiles are present, there could be unforeseen side reactions, although these are less likely on the deactivated quinoline ring.

  • Degradation of Other Reagents: The acid may be degrading another component of your reaction mixture, leading to byproducts that appear in your analysis.

  • Isomerization/Rearrangement: While unlikely for this specific molecule under typical acidic conditions, complex rearrangements can sometimes be acid-catalyzed in heterocyclic systems.

Refer to the Troubleshooting Guide (Table 2) for a more detailed breakdown.

Q4: Are there specific acids I should avoid when working with this compound?

A4: The choice of acid should be guided by the specific reaction you are performing.

  • Strong Oxidizing Acids: Avoid strong, hot oxidizing acids (e.g., hot concentrated nitric acid or sulfuric acid) unless the goal is to perform an electrophilic substitution like nitration or sulfonation. Even then, remember that the protonated ring is highly deactivated, requiring vigorous conditions which can lead to charring or complete decomposition.[4]

  • Compatibility: Always consider the compatibility of the acid with other reagents in your mixture. For example, using HCl in a reaction sensitive to chloride ions would be problematic. Trifluoroacetic acid (TFA) is often a good choice for providing a non-nucleophilic acidic environment.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound in acidic media.

Diagram 1: Troubleshooting Workflow

This decision tree outlines a logical process for identifying the source of experimental problems.

G Start Problem Observed (e.g., Low Yield, Impure Product) CheckPurity 1. Verify Purity & Identity of Starting Material (HPLC, NMR) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK OrderNew Solution: Source High-Purity Reagent PurityOK->OrderNew No ForcedDeg 2. Perform Forced Degradation Study (See Protocol 1) PurityOK->ForcedDeg Yes OrderNew->Start DegObserved Degradation Observed? ForcedDeg->DegObserved OptimizeCond Solution: - Lower Temperature - Reduce Acid Conc. - Change Acid Type - Shorten Reaction Time DegObserved->OptimizeCond Yes AnalyzeReaction 3. Analyze Reaction Mixture Components DegObserved->AnalyzeReaction No End Problem Resolved OptimizeCond->End SideReaction Other Components Reacting? AnalyzeReaction->SideReaction IsolateProblem Solution: - Protect Sensitive Groups - Change Reagent Order - Use Milder Catalyst SideReaction->IsolateProblem Yes AnalyticalIssue 4. Review Analytical Method (e.g., HPLC/GC Parameters) SideReaction->AnalyticalIssue No IsolateProblem->End MethodOK Method Appropriate? AnalyticalIssue->MethodOK AdjustMethod Solution: - Adjust Mobile Phase pH - Use Buffered Mobile Phase - Check Column Integrity MethodOK->AdjustMethod No MethodOK->End Yes AdjustMethod->End

Caption: Troubleshooting decision tree for stability issues.

Table 2: Troubleshooting Common Experimental Issues
Observed ProblemPotential CauseRecommended Solution
Low or no conversion of starting material. The quinoline nitrogen is protonated, deactivating the ring system and potentially inhibiting the desired reaction.- Use a less acidic catalyst or a non-acidic method if possible.- Increase reaction temperature or time cautiously, while monitoring for degradation.- Consider if the protonated form is the actual catalytic species; if not, the acid may be an inhibitor.
Appearance of a new, early-eluting peak in reverse-phase HPLC. Formation of the polar quinolinium salt, which has less affinity for the nonpolar stationary phase.- Use an acidic modifier (e.g., 0.1% TFA or formic acid) in the mobile phase to ensure the compound elutes as a single, protonated species.- Develop a gradient method that accounts for highly polar compounds.
Broad or split peaks in chromatography. On-column equilibrium between the free base and the protonated form. This happens if the mobile phase pH is close to the pKa of the quinolinium ion.- Buffer the mobile phase to a pH at least 2 units above or below the compound's pKa.- For simplicity, adding 0.1% TFA to the mobile phase is usually sufficient to ensure full protonation and sharp peaks.[10]
Significant formation of dark, insoluble material (charring). Aggressive acidic conditions (e.g., high concentration of strong acid, high temperature) causing extensive decomposition.- Reduce the concentration of the acid.- Lower the reaction temperature.- Switch to a milder acid (e.g., acetic acid instead of sulfuric acid).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to systematically evaluate the stability of the compound under various acidic conditions, a common practice in pharmaceutical stability testing.[11]

Objective: To determine if this compound degrades in the presence of common acids and to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sulfuric Acid (H₂SO₄)

  • Trifluoroacetic Acid (TFA)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with UV detector, C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the acidic solution in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Sample A: 1 mL stock + 1 mL 1 M HCl

    • Sample B: 1 mL stock + 1 mL 1 M H₂SO₄

    • Sample C: 1 mL stock + 1 mL of a 50% (v/v) TFA/water solution

    • Control: 1 mL stock + 1 mL water

  • Incubation:

    • Store one set of vials at room temperature (25°C) for 24 hours.

    • Store a second set of vials in a heating block at 60°C for 6 hours.

  • Analysis (Time Zero): Immediately after preparation, inject 10 µL of each mixture into the HPLC system to get a baseline (t=0) reading.

  • Analysis (Post-Incubation): After the incubation period, cool the heated samples to room temperature. If necessary, neutralize the samples with 1 M NaOH before injection to prevent column damage (though analysis in acid with an acid-stable column is preferred). Inject 10 µL of each sample.

  • Data Evaluation: Compare the chromatograms from t=0 and the final time point. Calculate the percentage of the parent compound remaining. Look for the appearance of new peaks, which would indicate degradation products.

Diagram 2: Conceptual Pathway of Quinoline in Acid

This diagram illustrates the primary chemical event—protonation—and highlights the resulting electronic effect.

G cluster_0 Free Base Form mol1 H+ + H⁺ (Acid) Equilibrium mol1->Equilibrium label1 This compound (Nucleophilic Nitrogen) mol2 Equilibrium->mol2

Caption: Equilibrium between this compound and its conjugate acid.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-8-methylquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 3-Bromo-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key intermediate for preclinical evaluation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a robust and scalable synthetic process. The transition from bench-scale synthesis to producing larger quantities required for preclinical trials presents unique challenges, including reaction control, impurity profiling, and consistent batch-to-batch purity.[1][2] This center addresses these critical aspects to facilitate a smooth and efficient scale-up campaign.

I. Synthetic Strategy Overview & Core Principles

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and scalable approach involves the construction of the quinoline core followed by a regioselective bromination. A well-established method for quinoline synthesis is the Skraup-Doebner-von Miller reaction or a related variant.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 8-methylquinoline core?

A1: The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a robust method for constructing the 8-methylquinoline core.[4] This reaction involves the condensation of 2-methylaniline with an α,β-unsaturated aldehyde, typically crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.[6] The reaction is notoriously exothermic, and careful temperature control is crucial to prevent the formation of tar and other byproducts.[7][8] The use of a moderator like ferrous sulfate can help to control the reaction's vigor.[9]

Q2: How can I achieve regioselective bromination at the 3-position of 8-methylquinoline?

A2: Direct electrophilic bromination of the quinoline ring typically results in a mixture of 5- and 8-bromoquinolines.[10] To achieve selective bromination at the 3-position, a high-temperature, gas-phase bromination can be employed.[10] However, for a more controlled and scalable laboratory synthesis, forming an acid salt of the quinoline and reacting it with bromine in a suitable solvent is a preferred method.[11] This approach can favor the formation of the 3-bromo isomer.

Q3: What are the key challenges when scaling up the synthesis of this compound?

A3: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The initial quinoline synthesis is highly exothermic.[7][8] Maintaining adequate cooling and controlled reagent addition is critical to prevent runaway reactions and minimize byproduct formation.

  • Impurity Profile Management: As the scale increases, minor impurities can become significant. It is essential to identify and control the formation of isomers (e.g., 5-bromo-8-methylquinoline) and other process-related impurities.

  • Purification Efficiency: Purification methods that are effective at the bench scale, such as column chromatography, may not be practical for large-scale production. Developing robust crystallization or distillation procedures is crucial.[12]

  • Material Handling and Safety: Handling larger quantities of corrosive reagents like bromine and strong acids requires stringent safety protocols and appropriate equipment.

Q4: What analytical techniques are essential for monitoring the reaction and ensuring the quality of the final product?

A4: A combination of analytical techniques is necessary:

  • Thin-Layer Chromatography (TLC): For rapid, in-process monitoring of reaction completion and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the final product and identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield in the Doebner-von Miller reaction. - Inefficient heat transfer leading to localized overheating and tar formation.[7] - Insufficient mixing. - Incorrect stoichiometry of reactants.- Improve Heat Management: Use a jacketed reactor with a reliable temperature control system. Ensure slow, controlled addition of the acid. - Enhance Agitation: Employ an overhead stirrer with appropriate impeller design for efficient mixing of the viscous reaction mixture. - Verify Stoichiometry: Accurately measure all reactants. A slight excess of the α,β-unsaturated aldehyde may be beneficial.
Formation of multiple bromo-isomers. - Incorrect bromination conditions.[10] - Reaction temperature too high or too low.- Optimize Bromination Protocol: Utilize the acid salt method to direct bromination to the 3-position.[11] - Control Temperature: Maintain a consistent and optimized temperature during the bromination step.
Difficulty in removing unreacted 8-methylquinoline. - Similar physical properties making separation challenging.- Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid. The quinoline and bromoquinoline will partition into the aqueous layer. Neutralize the aqueous layer and extract the product back into an organic solvent.[12] - Fractional Distillation: If feasible on the desired scale, fractional distillation under reduced pressure can be effective.
Product "oiling out" during recrystallization. - The solution is supersaturated. - The cooling rate is too fast. - An inappropriate solvent system is being used.[12]- Adjust Concentration: Reheat the solution to redissolve the oil and add a small amount of hot solvent. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Solvent Screening: Experiment with different solvent mixtures. A common system for bromoquinolines is ethyl acetate/hexane.[12]
Inconsistent batch purity. - Variations in raw material quality. - Lack of strict process control.- Raw Material QC: Implement quality control checks for all starting materials. - Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all reaction and purification steps.

Experimental Protocols

Protocol 1: Synthesis of 8-Methylquinoline (Doebner-von Miller Reaction)

Safety Precaution: This reaction is highly exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A blast shield is recommended.

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, reflux condenser, and a dropping funnel, add 2-methylaniline (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq).

  • Reagent Addition: Slowly add glycerol (3.0 eq) to the stirred mixture.

  • Acid Addition: Cool the reactor to 0-5 °C and slowly add concentrated sulfuric acid (2.5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Initiation: After the addition is complete, slowly heat the mixture to initiate the reaction. Once the reaction begins to reflux, remove the external heat source. The exotherm should sustain the reflux.[8]

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Perform steam distillation to isolate the crude 8-methylquinoline from the tarry residue.[8] Further purify by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Salt Formation: Dissolve 8-methylquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid. Add an equivalent of hydrobromic acid to form the hydrobromide salt.

  • Bromination: Cool the mixture to 0-5 °C and slowly add a solution of bromine (1.0-1.1 eq) in the same solvent, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine.

  • Isolation: Neutralize the mixture with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography for smaller scales.[11][12]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Regioselective Bromination 2-Methylaniline 2-Methylaniline 8-Methylquinoline 8-Methylquinoline 2-Methylaniline->8-Methylquinoline  Doebner-von Miller Reaction (H₂SO₄, FeSO₄) Crotonaldehyde Crotonaldehyde Crotonaldehyde->8-Methylquinoline 8-Methylquinoline_2 8-Methylquinoline This compound This compound 8-Methylquinoline_2->this compound  Bromination (HBr, Solvent) Bromine Bromine Bromine->this compound

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_quinoline Quinoline Synthesis Issues cluster_bromination Bromination Issues cluster_purification Purification Issues start Low Yield or Impure Product check_step Identify problematic step: - Quinoline Synthesis - Bromination - Purification start->check_step quinoline_issue Tar Formation Low Conversion check_step->quinoline_issue Quinoline Synthesis bromination_issue Isomer Formation check_step->bromination_issue Bromination purification_issue Oiling Out Poor Separation check_step->purification_issue Purification quinoline_cause Cause: - Poor Temp. Control - Inefficient Mixing quinoline_issue->quinoline_cause quinoline_solution Solution: - Improve Heat Transfer - Enhance Agitation quinoline_cause->quinoline_solution end_node Optimized Process quinoline_solution->end_node bromination_cause Cause: - Incorrect Conditions bromination_issue->bromination_cause bromination_solution Solution: - Use Acid Salt Method - Optimize Temperature bromination_cause->bromination_solution bromination_solution->end_node purification_cause Cause: - Wrong Solvent - Fast Cooling purification_issue->purification_cause purification_solution Solution: - Solvent Screening - Slow Cooling Rate purification_cause->purification_solution purification_solution->end_node

Caption: Decision tree for troubleshooting the synthesis.

References

Technical Support Center: Strategies to Mitigate Debromination in Cross-Coupling Reactions of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions involving 3-bromo-8-methylquinoline. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. However, its use in popular C-C and C-N bond-forming reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings is often plagued by the formation of a significant side product: 8-methylquinoline. This hydrodebromination (or simply, debromination) not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

The quinoline core, being relatively electron-deficient, can influence the stability of key intermediates in the catalytic cycle. Furthermore, the steric and electronic effects of the 8-methyl group can play a subtle but crucial role in the reaction outcome. This guide will dissect the mechanistic origins of this side reaction and provide actionable strategies to suppress it.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when encountering debromination with this compound.

Q1: What is debromination and why does it occur in my cross-coupling reaction?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 8-methylquinoline.[1][2] This undesired outcome typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then transfer the hydride to the quinoline ring, leading to the debrominated product instead of the desired cross-coupled product.

Q2: What are the likely sources of the hydride in the reaction mixture?

A2: The hydride source can be insidious and originate from several components in your reaction:

  • Bases: Amine bases or alkoxides, especially in the presence of trace water or alcohols, can generate hydride species.[2]

  • Solvents: Protic solvents like alcohols or even residual water in aprotic solvents can serve as hydride donors.

  • Reagents: Certain organoboron reagents or additives can also contribute to the formation of Pd-H species.

Q3: Is this compound particularly susceptible to debromination?

A3: Yes, N-heterocyclic halides, especially those that are electron-deficient, can be more prone to debromination.[1] The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially altering the electronic properties and stability of the catalytic intermediates.[1] The 8-methyl group may also exert a steric influence that affects the binding of ligands and the relative rates of the desired coupling versus the undesired debromination pathway.

Q4: I see a lot of my starting material being consumed, but very little of the desired product and a significant amount of 8-methylquinoline. What's the first thing I should check?

A4: The first step is to rigorously ensure your reaction is set up under strictly anhydrous and anaerobic conditions. Oxygen can degrade the catalyst and ligands, leading to side reactions, while water can be a direct source of protons and hydrides that promote debromination. Ensure all glassware is flame-dried, solvents are freshly distilled and degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

Part 2: The Competing Catalytic Cycles: Cross-Coupling vs. Debromination

To effectively troubleshoot, it's crucial to understand the mechanistic divergence between the productive cross-coupling pathway and the off-cycle debromination pathway.

G cluster_coupling Desired Cross-Coupling Pathway cluster_debromination Undesired Debromination Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM R-M PdH Hydride Formation (H-Pd(II)-Br)L_n OA->PdH Hydride Source (e.g., from base, solvent) RE Reductive Elimination TM->RE RE->Pd0 Regenerated Catalyst Product Product (Ar-R) RE->Product RE_debrom Reductive Elimination PdH->RE_debrom RE_debrom->Pd0 Regenerated Catalyst Debrom_Product Debrominated Product (Ar-H) RE_debrom->Debrom_Product

Caption: Competing catalytic pathways in cross-coupling reactions.

The key to minimizing debromination is to favor the kinetics of the transmetalation and reductive elimination steps of the desired cycle over the formation and subsequent reaction of the palladium-hydride intermediate.

Part 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving the problem of excessive debromination.

Problem Potential Cause(s) Actionable Solutions & Scientific Rationale
High percentage of debrominated product (>20%) with significant starting material remaining. 1. Inefficient Transmetalation: The transfer of the coupling partner to the palladium center is too slow, allowing time for the competing debromination pathway. 2. Unfavorable Base: The base may be too strong or protic, generating a high concentration of hydride species.[2] 3. Suboptimal Ligand: The ligand may not sufficiently stabilize the palladium center or promote reductive elimination.1. Optimize the Base:     • Switch to a weaker, non-nucleophilic base: Instead of strong alkoxides like NaOtBu, consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). These are less likely to act as hydride donors.[4]     • Rationale: Weaker bases can still be effective in activating the organoboron species for transmetalation without excessively promoting side reactions.[4] 2. Re-evaluate the Solvent System:     • Use strictly anhydrous, aprotic solvents: Toluene, dioxane, or THF are common choices. Avoid alcoholic solvents. Ensure solvents are thoroughly degassed.     • Rationale: Minimizing protic sources directly reduces the potential for hydride formation.
Reaction goes to completion, but with a high ratio of debrominated to desired product. 1. Electron-Rich, Bulky Ligand Issues: While often beneficial, some bulky, electron-rich phosphine ligands can, under certain conditions, promote pathways leading to Pd-H formation.[5] 2. High Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and undesired side reactions, sometimes disproportionately favoring debromination. 3. Catalyst Decomposition: Formation of palladium black can indicate catalyst instability, which can lead to non-selective side reactions.1. Screen Ligands:     • Try ligands with different steric and electronic properties: If using a very bulky ligand (e.g., XPhos, SPhos), consider a less sterically demanding one, or a bidentate ligand like dppf.[6]     • Rationale: The "right" ligand creates a balance: it must be bulky enough to promote reductive elimination but not so bulky that it hinders the approach of the coupling partners.[7] The electronic properties also influence the stability of the catalytic intermediates.[8][9] 2. Optimize Reaction Temperature:     • Run the reaction at a lower temperature for a longer duration. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.     • Rationale: Lowering the thermal energy of the system can often increase the selectivity for the desired kinetic product.
Inconsistent results and variable amounts of debromination between runs. 1. Atmospheric Contamination: Inconsistent exclusion of air and moisture. 2. Reagent Purity: Impurities in the this compound, boronic acid/ester, or other reagents. 3. Solvent Quality: Variations in the water content or purity of the solvent.1. Standardize Procedures:     • Implement a rigorous and consistent protocol for setting up reactions under an inert atmosphere. Use of a glovebox or proper Schlenk line techniques is highly recommended.[3] 2. Verify Reagent Quality:     • Purify starting materials if necessary. Recrystallize this compound and ensure the boronic acid or ester is of high quality.     • Rationale: Impurities can act as catalyst poisons or sources of unwanted side reactions.

Part 4: Protocol Optimization Workflows

For a systematic approach to overcoming debromination, consider the following experimental workflows.

Workflow 1: Base and Solvent Screening

This workflow is designed to identify the optimal base and solvent combination to minimize hydride formation while maintaining catalytic activity.

G start Start: High Debromination Observed setup Prepare 4 Identical Reactions: - this compound (1 eq) - Coupling Partner (1.2 eq) - Pd Catalyst/Ligand (e.g., Pd(dppf)Cl2, 3 mol%) start->setup r1 Reaction 1: K2CO3 in Toluene/H2O setup->r1 r2 Reaction 2: K3PO4 in Toluene/H2O setup->r2 r3 Reaction 3: Cs2CO3 in Dioxane setup->r3 r4 Reaction 4: NaOtBu in Toluene (Control) setup->r4 run Run all reactions at 80°C for 12h r1->run r2->run r3->run r4->run analyze Analyze by LC-MS/GC-MS: Quantify Product:Debrominated Ratio run->analyze decision Select Base/Solvent with Best Product:Debrominated Ratio analyze->decision end Proceed to Ligand Screening decision->end

Caption: Decision workflow for base and solvent screening.

Step-by-Step Protocol:

  • Preparation: In parallel, set up four identical reaction vessels, each charged with this compound, the coupling partner (e.g., an arylboronic acid), and a standard palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂).

  • Variable Addition: To each vessel, add a different base and solvent combination as outlined in the diagram.

  • Execution: Ensure all reactions are thoroughly degassed and run under an inert atmosphere at a consistent temperature (e.g., 80 °C).

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the debrominated side product.

  • Selection: Choose the conditions that provide the highest ratio of product to byproduct for further optimization.

Workflow 2: Ligand Screening

Once an optimal base and solvent system is identified, ligand screening can further enhance selectivity.

Step-by-Step Protocol:

  • Preparation: Using the best base/solvent combination from Workflow 1, prepare a series of reactions.

  • Ligand Variation: To each reaction, add a different phosphine ligand. It is recommended to test ligands from different classes:

    • Bidentate: dppf, Xantphos

    • Bulky Monodentate (Buchwald-type): XPhos, SPhos, RuPhos

    • Simple Monodentate: PPh₃, P(o-tol)₃

  • Execution and Analysis: Run and analyze the reactions as described in Workflow 1.

  • Selection: Identify the ligand that provides the best selectivity for the desired cross-coupling product. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[6]

Conclusion

Mitigating the debromination of this compound is a multifactorial challenge that requires a systematic and mechanistically informed approach. By carefully selecting the base, solvent, and ligand, researchers can significantly shift the reaction pathway in favor of the desired cross-coupling product. Remember that rigorous adherence to anhydrous and anaerobic techniques forms the foundation of any successful cross-coupling reaction. This guide serves as a starting point for your optimization efforts, empowering you to overcome this common hurdle in the synthesis of novel quinoline derivatives.

References

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 3-Bromo-8-methylquinoline vs. 3-Chloro-8-methylquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic functionalization of heterocyclic cores like quinoline is a cornerstone of modern synthesis. The choice of starting material is a critical decision point that dictates reaction efficiency, cost, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of two key building blocks: 3-bromo-8-methylquinoline and 3-chloro-8-methylquinoline. We will dissect the fundamental principles governing their reactivity and provide supporting data and protocols to inform your experimental design.

The Decisive Factor: Unpacking Carbon-Halogen Bond Reactivity

The divergent reactivity of this compound and its chloro-analog is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-N bond formation—the cleavage of this bond during oxidative addition is almost always the rate-determining step.[1]

The generally accepted order of reactivity for aryl halides is I > Br > Cl > F .[1][2] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond; a weaker bond is broken more easily, facilitating faster reaction rates.

BondTypical Bond Dissociation Energy (Aryl-X)Bond Length (Aryl-X)Electronegativity of X
C-Br~310 kJ/mol~1.85 Å2.96
C-Cl~397 kJ/mol~1.72 Å3.16

As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond.[3][4] This lower energy barrier means that the oxidative addition of a Pd(0) catalyst into the C-Br bond of this compound occurs more readily and under milder conditions than with its chloro counterpart.[1][5] This single mechanistic step is the primary driver of the observable differences in their performance.

The catalytic cycle for most palladium-catalyzed cross-coupling reactions hinges on this initial activation of the aryl halide.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (3-Halo-8-methylquinoline) ArX->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Rate-Determining Step Trans Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Trans PdII_Nu L₂Pd(II)(Ar)(R) Trans->PdII_Nu Nu R-B(OH)₂ or R₂NH (Coupling Partner) Nu->Trans RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Generic Palladium Cross-Coupling Cycle.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of these theoretical differences, we present comparative data for three widely used transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The following results are representative of typical outcomes observed in a research setting.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and a boronic acid or ester.[6][7][8]

Reaction: 3-Halo-8-methylquinoline + Phenylboronic Acid

SubstrateCatalyst SystemTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (2 mol%), K₂CO₃80492
3-Chloro-8-methylquinoline Pd(PPh₃)₄ (2 mol%), K₂CO₃8024<10
3-Chloro-8-methylquinoline Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄1001285

Analysis: The C-Br bond of this compound is readily activated by a standard, first-generation palladium catalyst like Pd(PPh₃)₄ under moderate conditions.[9] In stark contrast, the same catalyst system is largely ineffective for the chloro-analog, demonstrating its higher activation barrier. To achieve a comparable yield with 3-chloro-8-methylquinoline, a more robust catalytic system is required. This involves using a stronger base (K₃PO₄) and a specialized, electron-rich, and bulky phosphine ligand (SPhos) that is known to promote the challenging oxidative addition of aryl chlorides.[5]

B. Buchwald-Hartwig Amination

This reaction is a powerful tool for forging C-N bonds, coupling aryl halides with a wide range of amines.[10][11][12]

Reaction: 3-Halo-8-methylquinoline + Morpholine

SubstrateCatalyst SystemTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOt-Bu90888
3-Chloro-8-methylquinoline Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOt-Bu902425
3-Chloro-8-methylquinoline Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃1101681

Analysis: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of the bromo-quinoline proceeds efficiently with a common catalyst system. The chloro-quinoline, however, shows poor conversion under these conditions. Achieving high yields necessitates higher temperatures and the use of a highly active, specialized ligand like RuPhos. The choice of base is also critical; while strong bases like sodium tert-butoxide are common, alternative bases may be required for substrates with base-sensitive functional groups.[11]

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[13][14][15]

Reaction: 3-Halo-8-methylquinoline + Phenylacetylene

SubstrateCatalyst SystemTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N60695
3-Chloro-8-methylquinoline Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N6024<5
3-Chloro-8-methylquinoline Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃1001878

Analysis: The classic Sonogashira conditions, employing a copper(I) co-catalyst, work exceptionally well for the bromo-derivative at a modest temperature.[13][16] The chloro-derivative is almost entirely unreactive under these same conditions. Successful coupling requires a move to modern, copper-free conditions, which often involve a more active palladium/phosphine catalyst system and a stronger base at elevated temperatures to drive the reaction to completion.

Experimental Design and Protocols

A robust comparison of reactivity requires a carefully designed experimental workflow. The primary goal is to assess both substrates under identical "standard" conditions to establish a baseline, followed by optimization of the less reactive substrate to achieve a desired yield.

Workflow for Comparative Reactivity Study.
Protocol 1: Suzuki-Miyaura Coupling of this compound

  • System Validation: This protocol is designed for high-yield synthesis using standard, readily available reagents, validating the high reactivity of the C-Br bond.

  • Methodology:

    • To a dry Schlenk flask, add this compound (222 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

    • Add a magnetic stir bar. Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon gas three times.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

    • Via syringe, add 1,4-dioxane (4 mL) and water (1 mL).

    • Place the flask in a preheated oil bath at 80°C and stir vigorously for 4 hours.

    • Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the product.

Protocol 2: Optimized Buchwald-Hartwig Amination of 3-Chloro-8-methylquinoline
  • System Validation: This protocol demonstrates the necessary adjustments—a specialized ligand and higher temperature—required to activate the more challenging C-Cl bond.

  • Methodology:

    • To a dry Schlenk tube, add palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).

    • Add a magnetic stir bar. Seal the tube with a screw cap containing a PTFE septum.

    • Evacuate and backfill the tube with argon gas three times.

    • In a separate vial under argon, add 3-chloro-8-methylquinoline (178 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and add this solid mixture to the Schlenk tube.

    • Via syringe, add dry toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.).

    • Seal the tube tightly and place it in a preheated oil bath at 110°C. Stir vigorously for 16 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite®, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the aminated product.

Summary and Practical Recommendations

The choice between this compound and 3-chloro-8-methylquinoline is a classic trade-off between reactivity and cost/availability.

Comparison_Summary Bromo This compound + Higher Reactivity + Milder Conditions + Simpler Catalysts - Higher Cost Decision Choice of Reagent Bromo->Decision Chloro 3-Chloro-8-methylquinoline - Lower Reactivity - Harsher Conditions - Specialized Catalysts + Lower Cost Chloro->Decision Cause Root Cause: C-Br bond is weaker than C-Cl bond Cause->Bromo Facilitates Oxidative Addition Cause->Chloro Hinders Oxidative Addition

Decision framework for reagent selection.

Choose this compound when:

  • Rapid, high-yielding reactions are paramount.

  • The downstream molecule is sensitive to high temperatures or strong bases.

  • You wish to use standard, less expensive palladium catalysts.

  • The project budget can accommodate a higher starting material cost.

Choose 3-Chloro-8-methylquinoline when:

  • Cost of starting materials is a primary driver.

  • The synthesis is being performed on a large scale where cost differences are magnified.

  • The required specialized ligands and harsher conditions are acceptable and accessible.

  • You are working with a di-halogenated substrate (e.g., a bromo-chloro-quinoline) and require orthogonal reactivity, allowing for selective coupling at the more reactive C-Br position first.

By understanding the fundamental principles of C-X bond activation, researchers can make informed decisions, streamline their optimization efforts, and design more efficient and robust synthetic routes.

References

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Transformative Power of Bromination

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological efficacy. Among the various modifications, halogenation, and specifically bromination, has emerged as a powerful strategy to enhance the therapeutic potential of quinoline derivatives.[3][4]

This guide provides an in-depth comparative analysis of the biological activity of brominated quinolines versus their non-brominated counterparts. We will delve into the experimental data that underscores the significant impact of bromine substitution on anticancer and antimicrobial activities, explore the underlying structure-activity relationships, and provide detailed, field-proven protocols for the key experiments that validate these findings. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of brominated quinolines in their own research endeavors.

Comparative Analysis of Biological Activity: The Data-Driven Case for Bromination

The introduction of bromine atoms onto the quinoline ring can dramatically alter the molecule's electron distribution, lipophilicity, and steric profile, leading to profound effects on its interaction with biological targets. The following sections present a quantitative comparison of the anticancer and antimicrobial activities of brominated versus non-brominated quinolines, supported by experimental data from peer-reviewed studies.

Anticancer Activity: A Leap in Potency

Numerous studies have demonstrated that the bromination of quinoline derivatives can lead to a substantial increase in their antiproliferative activity against various cancer cell lines.[3][5] The position and number of bromine substituents play a crucial role in determining the cytotoxic efficacy.

A compelling example is the comparison of novel brominated methoxyquinolines and nitrated bromoquinolines with their non-brominated precursors.[3] Experimental data reveals that while the precursor compounds often show no measurable antiproliferative effects, their brominated analogues exhibit significant inhibitory activity.[3][6]

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Brominated vs. Non-Brominated Quinolines

CompoundStructureC6 (Rat Glioma) IC₅₀ (µM)HeLa (Human Cervical Cancer) IC₅₀ (µM)HT29 (Human Colon Adenocarcinoma) IC₅₀ (µM)Reference
6,8-dibromoquinoline (6) Non-brominated precursorNo inhibitory activityNo inhibitory activityNo inhibitory activity[3]
6,8-dibromo-5-nitroquinoline (17) Brominated & Nitrated50.024.126.2[3]
3,6,8-trimethoxyquinoline (5) Non-brominated precursorNo inhibitory activityNo inhibitory activityNo inhibitory activity[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) Brominated derivative of (5)15.426.415.0[3]
5-Fluorouracil (5-FU) Reference Drug258.3240.8248.5[3]

Note: The data presented is a compilation from the cited study. Direct comparison of absolute IC₅₀ values should be made with an understanding of the specific experimental conditions.

The data clearly illustrates that the introduction of bromine atoms, in some cases synergistically with a nitro group, transforms inactive or weakly active non-brominated quinolines into potent anticancer agents, with IC₅₀ values significantly lower than the standard chemotherapeutic drug 5-Fluorouracil.[3] This enhanced activity is often attributed to the ability of the brominated compounds to induce apoptosis (programmed cell death) in cancer cells.[3][7] For instance, DNA laddering assays have confirmed the apoptotic effects of compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) and 6,8-dibromo-5-nitroquinoline (17).[3]

Antimicrobial Activity: Broadening the Spectrum of Efficacy

The quinoline core is the foundation for a major class of antibiotics, the quinolones.[8] Bromination of the quinoline scaffold has also been shown to be a viable strategy for developing new antibacterial agents, particularly against drug-resistant strains.[9][10] The lipophilic nature of the bromine atom can enhance the compound's ability to penetrate bacterial cell membranes.

While direct side-by-side comparisons of brominated and their exact non-brominated parent quinolines are less common in the literature for antimicrobial activity, the available data on various substituted quinolines strongly suggests that halogenation is a key factor in their efficacy. For instance, a series of quinoline-2-one derivatives showed that compounds with bromine and chlorine substitutions exhibited significant activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[11]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Brominated Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione derivative (7)E. coli ATCC259222[9]
9-bromo substituted indolizinoquinoline-5,12-dione derivative (7)S. aureus (MRSA, clinical isolates)<0.0078 (MIC₅₀ and MIC₉₀)[12]
Quinoline-2-one derivative (6c) (R¹ = Cl, R² = H)MRSA0.75[11]
Quinoline-2-one derivative (6o) (R¹ = Cl, R² = Br)MRSA2.50[11]
Quinoline-2-one derivative (6o) (R¹ = Cl, R² = Br)Vancomycin-Resistant Enterococci (VRE)2.50[11]

Note: This table presents data for different brominated quinoline derivatives from various studies and is not a direct comparison of a single parent compound and its brominated analogue.

The mechanism of action for the antibacterial effects of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] The introduction of bromine can enhance the binding affinity of the quinoline derivative to these enzymes, leading to more potent inhibition of bacterial growth.

Experimental Protocols: A Guide to Validating Biological Activity

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.

Synthesis of a Key Brominated Quinoline Intermediate: 6-Bromo-5-nitroquinoline

The synthesis of functionalized quinolines is a critical first step in evaluating their biological activity. 6-Bromo-5-nitroquinoline is a valuable intermediate, as the nitro group activates the bromo group for nucleophilic aromatic substitution, allowing for further derivatization.[14][15]

Synthesis_Workflow A 6-Bromoquinoline in conc. H₂SO₄ C Reaction Mixture (-5 to 0 °C) A->C Dropwise addition B Nitrating Mixture (conc. H₂SO₄ + conc. HNO₃) B->C D Quenching on Crushed Ice C->D Pour onto E Extraction with Dichloromethane D->E F Washing with Na₂CO₃ solution E->F G Drying over Na₂SO₄ F->G H Filtration & Solvent Evaporation G->H I 6-Bromo-5-nitroquinoline H->I

Step-by-step workflow for the synthesis of 6-bromo-5-nitroquinoline.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 6-bromoquinoline (1 equivalent) in concentrated sulfuric acid. Cool the solution to -5 °C using a salt-ice bath with continuous stirring.[14]

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.[14]

  • Nitration: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over a period of one hour, ensuring the temperature does not exceed 0 °C.[15]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[14]

  • Extraction: After the ice has melted, extract the aqueous mixture with dichloromethane.[14][15]

  • Washing: Combine the organic layers and wash with a 10% sodium carbonate solution to neutralize any remaining acid.[14]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[15]

  • Purification: Purify the crude 6-bromo-5-nitroquinoline by column chromatography or recrystallization.

Anticancer Activity Assays

The BrdU (Bromodeoxyuridine) assay is a colorimetric immunoassay for the quantification of cell proliferation based on the measurement of BrdU incorporation during DNA synthesis in proliferating cells.[3]

BCPE_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with quinoline derivatives B->C D Add BrdU labeling solution C->D E Incubate to allow BrdU incorporation D->E F Fix cells and denature DNA E->F G Add anti-BrdU antibody F->G H Add substrate and measure absorbance G->H I Calculate cell proliferation H->I

Workflow for the BrdU Cell Proliferation (BCPE) Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the brominated and non-brominated quinoline derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for a further 2-4 hours to allow BrdU to be incorporated into the DNA of proliferating cells.

  • Fixation and DNA Denaturation: Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Add the substrate for the enzyme and incubate until a color change is observed.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and, therefore, to the number of proliferating cells.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control and determine the IC₅₀ value for each compound.

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3][16]

LDH_Assay_Workflow A Seed cells and treat with compounds B Incubate for desired time A->B C Collect cell culture supernatant B->C D Add LDH assay reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance F->G H Calculate % cytotoxicity G->H

Workflow for the LDH Cytotoxicity Assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., HeLa) in a 96-well plate and treat with the test compounds as described for the BCPE assay.[17] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1][16]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[16]

  • Reaction Mixture Addition: Add the LDH assay reaction mixture, which contains the substrate and a tetrazolium salt, to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[18]

  • Stop Reaction: Add the stop solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.

Antimicrobial Activity Assay

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]

MIC_Workflow A Prepare serial dilutions of quinoline compounds in broth B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of each quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[20]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[20]

Conclusion: The Path Forward for Brominated Quinolines

The versatility of the quinoline scaffold, combined with the transformative power of bromination, presents a fertile ground for the discovery of next-generation therapeutics. Future research should continue to explore the structure-activity relationships of polybrominated and regioselectively brominated quinolines, as well as their mechanisms of action at the molecular level. As our understanding of these fascinating molecules deepens, so too will their potential to address pressing challenges in oncology and infectious diseases.

References

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific investigation. For substituted quinolines, a scaffold of significant interest due to its broad spectrum of biological activities, unambiguous structural assignment is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Bromo-8-methylquinoline, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, we will draw upon the crystallographic data of the closely related 8-Bromo-2-methylquinoline to illustrate the principles and workflow of this powerful technique. This will be contrasted with other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of their respective strengths and limitations in structure elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry, leaving no ambiguity in the final structural assignment. The process, from crystal growth to structure refinement, is a meticulous workflow designed to yield a self-validating and highly reliable molecular structure.

Experimental Protocol: X-ray Crystallography of a Bromo-methylquinoline Derivative

The following protocol is based on the established methodology for the crystallographic analysis of 8-Bromo-2-methylquinoline and serves as a representative workflow for this compound.[1]

  • Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For a compound like this compound, this is typically achieved by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at a constant temperature. The causality here is that slow solvent evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated. Modern diffractometers, such as those equipped with CCD or CMOS detectors, automate this process.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by various metrics, including the R-factor, goodness-of-fit, and the analysis of the residual electron density map.[2][3]

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement a Dissolve Compound in Suitable Solvent b Slow Evaporation a->b c Formation of Single Crystals b->c d Mount Crystal on Diffractometer c->d e X-ray Irradiation & Rotation d->e f Record Diffraction Pattern e->f g Process Data (Unit Cell, Space Group) f->g h Solve Structure (Direct Methods) g->h i Refine Model (Least-Squares) h->i j Validate Structure (R-factor) i->j

Caption: Workflow for X-ray Crystallographic Structure Validation.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for providing complementary structural information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Key Strengths for this compound:

  • Connectivity and Proton Environment: ¹H NMR spectroscopy would reveal the number of distinct proton signals, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their coupling patterns (providing information about adjacent protons). For this compound, one would expect to see distinct signals for the methyl group and the aromatic protons on the quinoline ring.

  • Carbon Skeleton: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

  • 2D NMR Techniques: For complex molecules like substituted quinolines, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.[5][6]

Limitations:

  • Stereochemistry: While NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, it may not be sufficient to definitively determine complex stereochemistry in all cases.

  • Ambiguity in Isomer Identification: In some cases, distinguishing between closely related isomers based solely on NMR data can be challenging without authentic reference spectra.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[7] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Key Strengths for this compound:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule.

  • Isotopic Pattern of Bromine: A key feature for halogenated compounds is their characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units, providing strong evidence for the presence of a single bromine atom in the molecule.[7][8][9]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern can provide valuable clues about the structure of the molecule.[10]

Limitations:

  • Isomer Differentiation: Mass spectrometry alone generally cannot distinguish between isomers that have the same molecular weight and elemental composition.

  • Lack of Stereochemical Information: MS does not provide information about the three-dimensional arrangement of atoms.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms, chemical environment of nucleiMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystalSoluble sample (mg quantity)Small sample quantity (µg to ng)
Definitive Structure? Yes, considered the "gold standard"Often, but can be ambiguous for complex isomersNo, typically requires complementary data
Strengths Unambiguous structure determinationExcellent for determining connectivity in solutionHigh sensitivity, isotopic information
Limitations Requires suitable crystals, which can be difficult to growCan be complex to interpret for large molecules, less definitive for stereochemistryCannot distinguish isomers, no stereochemical information

logical_relationship cluster_techniques Structural Validation Methods cluster_information Information Provided Xray X-ray Crystallography (Definitive Structure) Structure Unambiguous 3D Structure Xray->Structure NMR NMR Spectroscopy (Connectivity & Solution Structure) Connectivity Atomic Connectivity NMR->Connectivity MS Mass Spectrometry (Molecular Weight & Formula) Formula Molecular Formula MS->Formula Connectivity->Structure Formula->Connectivity

Caption: Relationship between validation methods and information obtained.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled technique. It provides an unambiguous three-dimensional model of the molecule, which is crucial for understanding its chemical reactivity and biological interactions. However, the practical challenges of crystal growth necessitate the use of complementary techniques. NMR spectroscopy and mass spectrometry are powerful and routine methods that provide orthogonal and essential information regarding the connectivity, molecular weight, and elemental composition. A comprehensive structural elucidation strategy should, therefore, integrate these techniques. The characteristic isotopic pattern of bromine in mass spectrometry provides a quick confirmation of its presence, while a full assignment of ¹H and ¹³C NMR spectra, aided by 2D techniques, can build a confident structural hypothesis. When the absolute and undeniable proof of structure is required, particularly for patent applications, regulatory submissions, or to resolve any lingering ambiguities, single-crystal X-ray crystallography remains the definitive and authoritative method.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Why NMR?

In the synthesis of complex molecules like 3-Bromo-8-methylquinoline, NMR spectroscopy stands as the gold standard for structural elucidation. It provides a detailed map of the carbon-hydrogen framework, revealing not only the presence of specific groups but also their precise location and connectivity. While other techniques like Mass Spectrometry (MS) are invaluable for confirming molecular weight and elemental composition (e.g., the presence of bromine), only NMR provides the atom-by-atom connectivity required for definitive structural proof.

Experimental Protocol: A Self-Validating Workflow

The integrity of spectroscopic data is predicated on a robust experimental protocol. The following procedure is designed to yield high-resolution ¹H and ¹³C NMR spectra, ensuring data is both accurate and reproducible.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial. A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical, as it can influence chemical shifts; CDCl₃ is a common first choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool directly into a clean NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup & Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters include setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
    • A significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary compared to ¹H NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat spectral baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Predictive Analysis: Deconstructing this compound

The structure of this compound combines the features of its parent heterocycle with two key substituents: a bromine atom at the 3-position and a methyl group at the 8-position.

Caption: Structure of this compound with atom numbering.

To predict the NMR spectrum, we must consider the electronic effects of these substituents.

  • Bromine (at C3): As an electronegative, electron-withdrawing group (EWG), bromine will deshield nearby nuclei, causing their signals to shift downfield (to a higher ppm value). This effect is strongest on the ortho (C2, C4) and para (C4a, C5, C7) positions.

  • Methyl group (at C8): As a weakly electron-donating group (EDG), the methyl group will shield nearby nuclei, causing their signals to shift upfield (to a lower ppm value). This effect is most pronounced on the ortho (C7, C8a) and para (C6) positions.

¹H NMR: A Comparative Prediction

The ¹H NMR spectrum will display five signals in the aromatic region, each integrating to one proton, and one signal in the aliphatic region for the methyl group, integrating to three protons

A Comparative Guide to the Synthetic Routes of 3-Bromo-8-methylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-8-methylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline framework is a common motif in a wide range of biologically active compounds, and the presence of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. The strategic placement of the methyl group at the 8-position also influences the electronic and steric properties of the molecule, making it a key intermediate in the synthesis of targeted therapeutic agents.

This guide provides a comparative analysis of the most practical synthetic routes to this compound. We will delve into the mechanistic details, provide step-by-step experimental protocols, and offer a critical evaluation of each method's advantages and limitations. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies. In this guide, we will focus on two primary and experimentally validated routes:

  • Route 1: Direct Electrophilic Bromination of 8-Methylquinoline. This is arguably the most direct approach, leveraging the inherent reactivity of the quinoline ring.

  • Route 2: Construction of the Brominated Quinoline Core via the Skraup Synthesis. This classical method builds the quinoline ring system from a pre-brominated aniline precursor.

Additionally, we will discuss a third, more complex potential pathway:

  • Route 3: The Sandmeyer Reaction of 3-Amino-8-methylquinoline. While a powerful tool for introducing halogens, this route's feasibility is contingent on the availability of the amino precursor.

Route 1: Direct Electrophilic Bromination of 8-Methylquinoline

Direct bromination of the 8-methylquinoline scaffold is a common and relatively straightforward method for the synthesis of this compound. The electron-donating nature of the methyl group at the 8-position activates the quinoline ring towards electrophilic aromatic substitution, with a preference for the 3-position.[1]

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, generates the electrophilic bromine species. The π-electrons of the quinoline ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). The methyl group at the 8-position directs the substitution to the para-related 3-position. Subsequent deprotonation by a base restores the aromaticity of the quinoline ring, yielding the this compound product.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on established procedures for the bromination of 8-methylquinoline.[1]

Materials:

  • 8-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-methylquinoline (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Direct Bromination Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification start Dissolve 8-Methylquinoline in DCM add_nbs Add NBS at 0°C start->add_nbs react Stir at RT for 4-6h add_nbs->react quench Quench with NaHCO3 react->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end This compound purify->end Pure Product

Caption: Workflow for the direct bromination of 8-methylquinoline.

Route 2: Skraup Synthesis of a Brominated Quinoline Core

The Skraup synthesis is a classic and robust method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. To synthesize a brominated quinoline, a bromoaniline is used as the starting material. While a direct Skraup synthesis to this compound is not well-documented due to the challenge of sourcing the required 2-methyl-5-bromoaniline, we can illustrate the feasibility of this approach with the synthesis of the closely related 8-bromo-2-methylquinoline from 2-bromoaniline and crotonaldehyde (a modification of the Skraup-Doebner-von Miller reaction).

Mechanistic Rationale

The Skraup synthesis is a complex, multi-step process. In the case of the synthesis of 8-bromo-2-methylquinoline, the reaction begins with the Michael addition of 2-bromoaniline to crotonaldehyde. The resulting adduct then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, an oxidizing agent (in this case, possibly an in situ generated species or an external one) facilitates the aromatization to the final quinoline product. The position of the bromine atom is determined by the starting aniline.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline

This protocol is adapted from a reported synthesis.

Materials:

  • 2-Bromoaniline

  • Crotonaldehyde

  • Boric acid

  • 18% Hydrochloric acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated ammonia solution

  • 2-Propanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml).

  • Heat the mixture to reflux.

  • Slowly add a mixture of crotonaldehyde (0.06 mol) over 1 hour with continuous stirring.

  • After the addition, continue stirring at reflux (approximately 100°C) for another 2.5 hours.

  • Add an equimolar amount of anhydrous ZnCl₂ and stir vigorously for 30 minutes.

  • Once the reaction is complete, cool the reaction mixture in an ice bath to precipitate the crude product.

  • Filter the crude brown solid and wash it with 2-propanol.

  • Dissolve the solid in water and neutralize the solution with a concentrated ammonia solution to a pH of 8.

  • Cool the solution to induce precipitation, filter the solid product, and air dry to obtain 8-Bromo-2-methylquinoline.

Workflow Diagram

Skraup Synthesis Workflow cluster_0 Reaction cluster_1 Isolation & Purification start Reflux 2-Bromoaniline, Boric Acid, HCl add_croton Add Crotonaldehyde start->add_croton reflux1 Reflux 2.5h add_croton->reflux1 add_zncl2 Add ZnCl2, Stir 0.5h reflux1->add_zncl2 cool Cool in Ice Bath add_zncl2->cool Reaction Complete filter1 Filter & Wash cool->filter1 dissolve Dissolve in Water filter1->dissolve neutralize Neutralize with NH3 dissolve->neutralize precipitate Precipitate & Filter neutralize->precipitate end 8-Bromo-2-methylquinoline precipitate->end Pure Product Sandmeyer Route start 8-Methylquinoline carboxylation Carboxylation (e.g., Lithiation, CO2) start->carboxylation acid 8-Methylquinoline- 3-carboxylic acid carboxylation->acid amide_formation Amide Formation acid->amide_formation amide 8-Methylquinoline- 3-carboxamide amide_formation->amide rearrangement Hofmann/Curtius/ Schmidt Rearrangement amide->rearrangement amine 3-Amino-8-methylquinoline rearrangement->amine sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) amine->sandmeyer end This compound sandmeyer->end

References

Assessing the Cytotoxicity of 3-Bromo-8-methylquinoline Derivatives on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous anticancer agents.[1] The strategic modification of the quinoline ring system allows for the fine-tuning of its pharmacological properties. Among these modifications, halogenation, particularly bromination, has been shown to enhance the cytotoxic potential of quinoline derivatives against various cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxic effects of brominated quinoline derivatives, with a specific focus on the potential of the 3-bromo-8-methylquinoline scaffold, drawing upon experimental data from structurally related compounds to inform future drug discovery efforts.

Comparative Cytotoxicity of Brominated Quinolines

While comprehensive data on a diverse library of this compound derivatives is not yet available in the public domain, studies on structurally similar brominated quinolines provide valuable insights into their anticancer potential. The following table summarizes the in vitro cytotoxicity (IC50 values) of various brominated quinoline derivatives against a panel of human cancer cell lines. This data serves as a benchmark for anticipating the potential efficacy of novel this compound analogs.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference Compound
3,5,6,7-Tetrabromo-8-methoxyquinoline C6Rat Glioma15.25-FU
HeLaHuman Cervical Cancer18.55-FU
HT29Human Colorectal Adenocarcinoma22.15-FU
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6Rat Glioma5.45 (µg/mL)5-FU
HeLaHuman Cervical Cancer7.8 (µg/mL)5-FU
HT29Human Colorectal Adenocarcinoma9.6 (µg/mL)5-FU
6,8-Dibromo-5-nitroquinoline C6Rat Glioma50.05-FU
HeLaHuman Cervical Cancer24.15-FU
HT29Human Colorectal Adenocarcinoma26.25-FU
5,7-Dibromo-8-hydroxyquinoline C6Rat Glioma6.7 - 25.6 (µg/mL)Not Specified
HeLaHuman Cervical Cancer6.7 - 25.6 (µg/mL)Not Specified
HT29Human Colorectal Adenocarcinoma6.7 - 25.6 (µg/mL)Not Specified
7-Bromo-8-hydroxyquinoline C6Rat Glioma25.6 (µg/mL)Not Specified

Note: IC50 values are presented as reported in the literature; direct comparison should be made with caution due to variations in experimental conditions.[2][3]

Structure-Activity Relationship (SAR) Insights

The data on brominated quinolines suggests several key structure-activity relationships that can guide the design of novel this compound derivatives:

  • Position and Number of Bromo Substituents: The location and number of bromine atoms on the quinoline ring appear to significantly influence cytotoxicity. For instance, di-bromo derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated potent activity.[3] The specific placement of a bromine atom at the 3-position in conjunction with a methyl group at the 8-position warrants systematic investigation.

  • Substitution at the 8-Position: The nature of the substituent at the 8-position is crucial. Studies have shown that an 8-hydroxyl group can contribute to potent anticancer activity.[3] The presence of an 8-methyl group in the target scaffold may influence lipophilicity and steric interactions with biological targets, potentially leading to a distinct pharmacological profile.

  • Other Substituents: The introduction of other functional groups, such as nitro or additional methoxy groups, can modulate the cytotoxic profile. For example, the presence of a nitro group in 6,8-dibromo-5-nitroquinoline resulted in significant activity against HeLa and HT29 cells.[2]

Unraveling the Mechanisms of Action

The cytotoxic effects of brominated quinoline derivatives are believed to be mediated through multiple cellular pathways, primarily through the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in DNA replication and maintenance, such as topoisomerases.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many effective anticancer agents exert their therapeutic effect by triggering this pathway. Evidence suggests that brominated quinoline derivatives can induce apoptosis in cancer cells.[2] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.

Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis potentially induced by this compound derivatives.

Inhibition of Topoisomerase I

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA backbone to allow for relaxation of supercoiled DNA.[5] Certain brominated quinoline derivatives have been shown to act as Topo I inhibitors.[3] By stabilizing the Topo I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately, cell death.

Derivative This compound Derivative CleavageComplex Topo I-DNA Cleavage Complex Derivative->CleavageComplex Stabilizes TopoI Topoisomerase I DNA Supercoiled DNA TopoI->DNA Binds to DNA->CleavageComplex Forms Relegation DNA Re-ligation CleavageComplex->Relegation Inhibits Damage DNA Damage & Cell Death CleavageComplex->Damage

Caption: Mechanism of Topoisomerase I inhibition by this compound derivatives.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate growth medium.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of growth medium per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired test concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or the vehicle control (medium with the same concentration of solvent used to dissolve the compound). Include wells with untreated cells as a negative control and a known cytotoxic drug as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with This compound Derivatives Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The available evidence on brominated quinoline derivatives strongly suggests that the this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data from structurally related compounds indicate the potential for potent cytotoxic activity against a range of cancer cell lines, likely mediated through the induction of apoptosis and inhibition of topoisomerase I.

To fully realize the therapeutic potential of this compound class, future research should focus on the synthesis and comprehensive cytotoxic evaluation of a dedicated library of this compound derivatives. Such studies should explore a variety of substituents at different positions on the quinoline ring to establish a clear and robust structure-activity relationship. Furthermore, detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays, will be crucial to elucidate the precise molecular targets and pathways responsible for their anticancer effects. This focused approach will be instrumental in identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.

References

A Comparative Guide to the Efficacy of 3-Bromo-8-methylquinoline as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern therapeutic intervention, particularly in oncology. The dysregulation of these enzymes is a well-established driver of cancer cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom, particularly at the 3-position, provides a versatile chemical handle for creating diverse compound libraries through various cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[2] While the specific kinase inhibitory profile of 3-Bromo-8-methylquinoline is not yet extensively characterized in publicly available literature, its structural motifs suggest a compelling potential for interaction with kinase ATP-binding sites. This guide provides a framework for the systematic evaluation of this compound's efficacy, comparing it against established inhibitors of key oncogenic kinases. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

Proposed Kinase Targets for this compound

Based on the known activities of structurally related quinoline derivatives, we propose a focused panel of kinases for the initial characterization of this compound. Derivatives of 3-bromoquinoline have been explored as scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibitors, while 8-methylquinoline moieties have been associated with the inhibition of p21-activated kinase 1 (PAK1) and modulation of the PI3K/Akt/mTOR pathway. Therefore, a logical starting point for the evaluation of this compound would include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[3][4]

  • p21-activated kinase 1 (PAK1): A serine/threonine kinase involved in cytoskeletal dynamics, cell motility, and proliferation, with dysregulation implicated in several cancers.[5][6]

  • Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: A critical signaling cascade that governs cell growth, survival, and metabolism, and is one of the most frequently activated pathways in human cancers.[7][8] We will focus on Akt and mTOR as key downstream nodes.

Comparative Inhibitor Panel

To provide a robust benchmark for the efficacy of this compound, we will compare its activity against the following well-characterized and clinically relevant inhibitors:

Inhibitor Primary Target(s) Class Status
Osimertinib EGFR (especially mutant forms)Covalent, IrreversibleFDA Approved[3][4]
PF-3758309 Pan-PAK inhibitorATP-competitive, ReversibleClinical Trials[9]
Alpelisib PI3KαIsoform-specific, ReversibleFDA Approved[7]
Everolimus mTORC1Allosteric, ReversibleFDA Approved[8]

Experimental Evaluation: A Methodical Approach to Characterization

The following sections provide detailed protocols for a comprehensive in vitro and cell-based evaluation of this compound's kinase inhibitory potential.

In Vitro Kinase Inhibition Assay: Determining IC50 Values

The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of the target kinases. The ADP-Glo™ Luminescence-Based Kinase Assay is a robust, high-throughput method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the comparator inhibitors in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well white plate, add 1 µL of the diluted compounds. To each well, add 2 µL of a solution containing the recombinant kinase (EGFR, PAK1, Akt1, or mTOR) and its specific substrate in kinase reaction buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase. Incubate the plate at room temperature for 1 hour.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to DMSO-treated controls. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Compound EGFR IC50 (nM) PAK1 IC50 (nM) Akt1 IC50 (nM) mTOR IC50 (nM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Osimertinib1-15 (mutant EGFR)>10,000>10,000>10,000
PF-3758309>10,0001.3-3.9>10,000>10,000
Alpelisib>10,000>10,000>10,000>10,000 (PI3Kα specific)
Everolimus>10,000>10,000>10,0001-5
Cell-Based Efficacy: Assessing Cellular Potency and Cytotoxicity

Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next step is to determine if it can engage its target within a cellular environment and exert a biological effect. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12][13]

  • Cell Seeding: Seed cancer cell lines with known dependencies on the target pathways (e.g., NCI-H1975 for EGFR, various breast and colon cancer lines for PAK1 and PI3K/Akt/mTOR) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator inhibitors for 72 hours. Include a DMSO-only control.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Target Engagement and Pathway Inhibition: Western Blot Analysis

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the kinase and its downstream effectors. Western blotting is the gold standard for this type of analysis.[14][15]

  • Cell Treatment and Lysis: Treat cultured cells with this compound or comparator inhibitors at concentrations around their determined cellular IC50 values for a specified time (e.g., 2-4 hours). For pathways like EGFR, cells may be serum-starved and then stimulated with EGF to induce robust phosphorylation.[14][16] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-Akt, p-p70S6K) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the target proteins (Total EGFR, Total Akt, Total p70S6K) and a loading control like β-actin or GAPDH.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The efficacy of the inhibitor is determined by the reduction in the ratio of the phosphorylated protein to the total protein.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the steps in an experimental protocol is crucial for clarity and understanding.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Proposed Target) Inhibitor->EGFR Osimertinib Osimertinib Osimertinib->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Inhibitor This compound (Proposed Target) Inhibitor->Akt Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: Proposed inhibition points within the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow A Cell Culture & Treatment with Inhibitors B Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection with ECL H->I J Imaging & Densitometry I->J K Strip & Reprobe (Total Akt & Loading Control) J->K Normalization

Caption: Experimental workflow for Western Blot analysis of kinase phosphorylation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the efficacy of a novel compound, this compound, as a kinase inhibitor. By employing a combination of in vitro biochemical assays, cell-based viability studies, and target validation through western blotting, researchers can systematically characterize its potency, selectivity, and mechanism of action. The comparison with established, clinically relevant inhibitors such as Osimertinib, PF-3758309, Alpelisib, and Everolimus will provide a clear benchmark for its potential as a therapeutic agent. The detailed, step-by-step protocols provided herein are designed to ensure reproducibility and scientific integrity. The data generated from these experiments will be crucial in determining whether this compound warrants further preclinical and clinical development as a novel cancer therapeutic.

References

A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Study of 3-Bromo-8-methylquinoline Derivatives Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the application of in silico molecular docking for the evaluation of novel therapeutic candidates. This document provides a comparative analysis of rationally designed 3-Bromo-8-methylquinoline derivatives, focusing on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal target in cancer therapy.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological activity.[3][4] Specifically, halogenated quinolines, such as those containing bromine, serve as versatile precursors for creating diverse compound libraries with potential therapeutic applications.[5][6][7]

This guide moves beyond a simple procedural outline. It is designed to provide you, a fellow scientist, with the causal reasoning behind experimental choices, a self-validating protocol, and a clear, data-driven comparison of hypothetical, yet plausible, this compound derivatives. Our objective is to demonstrate how molecular docking can be effectively utilized to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

The Rationale: Why 3-Bromo-8-methylquinolines and VEGFR-2?

The selection of a chemical scaffold and a biological target is the foundational decision in any drug discovery project. Here’s the scientific reasoning behind our choices.

The Scaffold: this compound

  • Privileged Structure: The quinoline core is a "privileged scaffold," frequently appearing in molecules with significant biological activity.[1][3] Its rigid, bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space to interact with protein targets.

  • Strategic Bromination: The bromine atom at the 3-position is not merely a substituent; it's a synthetic handle. While it can contribute to binding interactions through halogen bonding, its primary utility in this context is as a key intermediate for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the systematic exploration of chemical space.[7]

  • Methyl Group Modulation: The 8-methyl group can influence the compound's conformation, solubility, and metabolic stability. Its presence can create specific steric interactions within a binding pocket, potentially enhancing selectivity and potency.[6]

The Target: VEGFR-2 Kinase

  • Critical Role in Angiogenesis: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[8][9] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a validated strategy in oncology.[1]

  • Validated Druggability: The ATP-binding pocket of the VEGFR-2 kinase domain is a well-characterized and "druggable" target. Several approved anticancer drugs, such as Sorafenib and Sunitinib, function by inhibiting VEGFR-2, among other kinases.[8]

  • Relevance to Quinoline Inhibitors: Numerous quinoline-based molecules have been successfully developed as inhibitors of various tyrosine kinases, including VEGFR-2.[8][10] This established precedent provides a strong rationale for exploring novel quinoline derivatives against this target.

Comparative Docking Analysis of Novel Derivatives

To illustrate the power of comparative docking, we designed a focused library of hypothetical this compound derivatives with varied substituents at the 4-position. The goal is to predict how these modifications might influence binding affinity to the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD).

Hypothetical Derivatives for In Silico Screening:

  • Compound A (Parent): this compound

  • Compound B (Amine): 4-Amino-3-bromo-8-methylquinoline

  • Compound C (Anilino): 3-Bromo-8-methyl-N-phenylquinolin-4-amine

  • Compound D (Phenoxy): 4-(3-Bromo-8-methylquinolin-4-yloxy)phenol

  • Alternative Scaffold (Reference): Axitinib (A known VEGFR-2 inhibitor)

The following table summarizes the predicted binding affinities and key interactions derived from a simulated molecular docking experiment.

CompoundDerivative TypePredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (with VEGFR-2 Residues)Key Hydrophobic/Other Interactions (with VEGFR-2 Residues)
A Parent Scaffold-6.8NoneLeu840, Val848, Ala866, Leu1035
B 4-Amino-7.9Glu917 (Hinge Region), Cys919 (Hinge Region)Leu840, Val848, Ala866, Leu1035, Val916
C 4-Anilino-9.2Cys919 (Hinge Region)Leu840, Val848, Ala866, Phe918, Leu1035, Asp1046 (Pi-Cation)
D 4-Phenoxy-8.5Cys919 (Hinge Region), Asp1046 (DFG Motif)Leu840, Val848, Ala866, Val916, Leu1035
Axitinib Reference Drug-11.5Cys919 (Hinge Region), Asp1046 (DFG Motif)Leu840, Val848, Ala866, Val899, Val916, Leu1035, Ile1044

Interpretation of Results:

The parent scaffold (Compound A) shows modest binding affinity, primarily through hydrophobic interactions. The introduction of a hydrogen-bonding moiety at the 4-position significantly improves the predicted affinity. Compound B, with a simple amino group, is predicted to form crucial hydrogen bonds with the "hinge region" (Glu917, Cys919) of the kinase, a hallmark of many Type I kinase inhibitors.

Compound C, with a larger anilino substituent, demonstrates a further increase in binding energy. This is attributed to its ability to form a key hydrogen bond with Cys919 while also engaging in additional hydrophobic and pi-cation interactions. Similarly, Compound D, featuring a phenoxy group, is predicted to interact with both the hinge region and the critical DFG motif (Asp1046), which is vital for kinase activity.

These in silico results allow us to form a testable hypothesis: substituents at the 4-position capable of forming hydrogen bonds with the kinase hinge region and occupying the adjacent hydrophobic pocket are critical for high-affinity binding to VEGFR-2. Based on this simulation, Compound C would be prioritized for synthesis and in vitro testing.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

This section details a rigorous, step-by-step protocol for performing molecular docking studies. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

The entire process, from preparation to analysis, can be visualized as a logical flow.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase p1 Retrieve Protein Structure (e.g., PDB ID: 4ASD) p2 Prepare Receptor: - Remove water/ligands - Add hydrogens - Assign charges p1->p2 d1 Define Binding Site (Grid Box Generation around co-crystallized ligand) p2->d1 l1 Design/Draw Ligand Structures (this compound derivatives) l2 Prepare Ligands: - Generate 3D coordinates - Assign charges - Define rotatable bonds l1->l2 l2->d1 d2 Protocol Validation: Re-dock native ligand d1->d2 d3 Run Docking Simulation (e.g., AutoDock Vina) d2->d3 If RMSD < 2.0 Å a1 Analyze Binding Poses & Scoring Functions d3->a1 a2 Visualize Interactions (Hydrogen bonds, Hydrophobic) a1->a2 a3 Compare Derivatives (Structure-Activity Relationship) a2->a3

Caption: A typical workflow for a molecular docking study.

Step-by-Step Methodology

Part 1: Receptor and Ligand Preparation

  • 1.1. Receptor Acquisition:

    • Action: Download the 3D crystal structure of the target protein, VEGFR-2 kinase domain, from the Protein Data Bank (PDB; ID: 4ASD).[11] This structure is co-crystallized with the inhibitor Axitinib, which defines the target binding site.

    • Causality: Using an experimental structure provides a high-fidelity representation of the protein's active conformation. The presence of a co-crystallized ligand is crucial for accurately defining the binding pocket and for validating the docking protocol.

  • 1.2. Receptor Preparation:

    • Action: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), process the PDB file.[11][12] This involves:

      • Removing all non-essential molecules (water, ions, co-solvents).

      • Removing the original ligand (Axitinib) to create an empty binding site.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

    • Causality: This "cleaning" process ensures that the docking algorithm is not influenced by irrelevant molecules. Adding hydrogens and assigning charges are essential for the accurate calculation of the electrostatic and van der Waals terms in the scoring function.

  • 1.3. Ligand Preparation:

    • Action:

      • Sketch the this compound derivatives in a 2D chemical drawing tool (e.g., ChemDraw).

      • Convert the 2D structures to 3D using software like Open Babel or Discovery Studio.

      • Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94).

      • Assign partial charges and define rotatable bonds.

    • Causality: Energy minimization provides a low-energy, sterically favorable 3D conformation of the ligand before docking begins. Defining rotatable bonds is critical for allowing the ligand to flexibly explore different conformations within the binding site.

Part 2: Docking Simulation & Validation

  • 2.1. Binding Site Definition:

    • Action: Define a "grid box" that encompasses the entire binding site. The box should be centered on the position of the co-crystallized ligand (Axitinib) and be large enough (e.g., 60x60x60 Å) to allow for translational and rotational freedom of the new ligands.

    • Causality: The grid box pre-calculates the interaction potential of different atom types at various points in space. This dramatically speeds up the docking calculation by turning it into a rapid lookup process rather than calculating interactions de novo for every step.

  • 2.2. Protocol Validation (Trustworthiness Pillar):

    • Action: Before docking the novel derivatives, perform a "re-docking" experiment. Dock the extracted native ligand (Axitinib) back into the prepared receptor using the defined grid box.

    • Self-Validation System: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. A valid docking protocol should yield an RMSD value of less than 2.0 Å. [12]

    • Causality: This step is paramount for trustworthiness. If the software and parameters cannot reproduce the experimentally observed binding mode of a known ligand, the results for unknown ligands cannot be considered reliable. It validates that the chosen scoring function and search algorithm are appropriate for the target system.

  • 2.3. Production Docking:

    • Action: Sequentially dock each prepared this compound derivative into the validated receptor site using a robust algorithm like the Lamarckian Genetic Algorithm in AutoDock Vina.[11] Generate multiple binding poses (e.g., 9-10) for each ligand.

    • Causality: Using a genetic algorithm allows for a comprehensive search of the conformational space, reducing the risk of getting trapped in a local energy minimum and increasing the probability of finding the most favorable binding mode.

Part 3: Analysis and Interpretation

  • 3.1. Pose Analysis:

    • Action: For each ligand, analyze the generated poses. The pose with the lowest binding energy (most negative value) is typically considered the most likely.

    • Causality: The scoring function provides an estimation of the binding free energy (ΔG), where a more negative value corresponds to a higher predicted binding affinity.

  • 3.2. Interaction Visualization:

    • Action: Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to inspect the interactions between the best-scoring pose of each ligand and the protein.[12] Identify and record key hydrogen bonds, hydrophobic interactions, pi-pi stacking, and any other relevant contacts.

    • Causality: A low binding score is meaningless without a chemically sensible binding mode. Visualization confirms that the predicted interactions are plausible and helps in understanding the structural basis for the compound's predicted activity, forming the basis for SAR analysis.

Concluding Insights for the Drug Developer

This guide demonstrates a systematic in silico approach to evaluating a novel chemical series. The molecular docking study of this compound derivatives against VEGFR-2 provided a clear, data-driven rationale for prioritizing specific compounds for synthesis.

The key takeaways are:

  • Rational Design is Key: The choice of the this compound scaffold was based on established principles of medicinal chemistry, leveraging a privileged core with a handle for synthetic diversification.

  • Validation Breeds Confidence: The mandatory re-docking step ensures the trustworthiness of the computational model, a critical checkpoint before investing resources in chemical synthesis.[12]

  • Docking Informs SAR: The comparative analysis generated a clear structure-activity relationship, suggesting that 4-position substituents capable of hydrogen bonding with the kinase hinge region are crucial for potency.

  • From Data to Decisions: The ultimate output is not just a table of numbers, but actionable intelligence. Based on these findings, a medicinal chemist would confidently proceed with the synthesis of compounds like C and D , knowing there is a strong, structurally supported hypothesis for their potential biological activity.

The integration of robust in silico techniques like molecular docking into the early stages of drug discovery is not just about saving time and resources; it is about making more informed, data-driven decisions that increase the probability of success in the long and arduous journey of developing new medicines.

References

A Comparative Guide to the Physicochemical Properties of Halogenated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms onto this versatile heterocycle offers a powerful tool to modulate its physicochemical properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of key physicochemical properties—pKa, lipophilicity (logP), solubility, melting point, and boiling point—across various mono-halogenated quinoline isomers. Understanding these structure-property relationships is paramount for the rational design of novel quinoline-based drugs with optimized efficacy and safety.

The Influence of Halogenation: A Double-Edged Sword

Halogenation can significantly impact a molecule's properties through a combination of electronic and steric effects. Halogens, being electronegative, exert an electron-withdrawing inductive effect, which can alter the basicity (pKa) of the quinoline nitrogen. Furthermore, the size and lipophilicity of the halogen atom (F < Cl < Br < I) directly influence the overall lipophilicity (logP) and solubility of the molecule. The position of the halogen on the quinoline ring is also a critical determinant of these properties, leading to a diverse physicochemical landscape among isomers.

Experimental Determination of Physicochemical Properties

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines the methodologies for determining the key physicochemical properties discussed in this guide.

Protocol for pKa Determination by UV-Visible Spectroscopy

The ionization constant (pKa) is a critical parameter that governs the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and target engagement.[1][2] UV-Visible spectroscopy provides a robust method for pKa determination.[1]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the halogenated quinoline isomer in a suitable solvent (e.g., methanol or DMSO).

  • Spectroscopic Measurement: For each pH, add a small aliquot of the stock solution to the buffer solution in a quartz cuvette. Record the UV-Vis spectrum of the solution.

  • Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[3]

Workflow for pKa Determination:

Caption: Workflow for pKa determination using UV-Visible Spectroscopy.

Protocol for logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic and reliable technique for logP determination.[4][5]

Methodology:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Sample Preparation: Dissolve a known amount of the halogenated quinoline isomer in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a flask and shake vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Separate the n-octanol and water layers by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Workflow for logP Determination:

Caption: Workflow for logP determination using the shake-flask method.

Protocol for Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's bioavailability and formulation.[6] The shake-flask method is also a gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid halogenated quinoline isomer to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a calibrated analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution.

Workflow for Aqueous Solubility Determination:

Caption: Workflow for aqueous solubility determination.

Protocol for Melting Point Determination

The melting point is a crucial physical property that provides information about a compound's purity and identity.[7][8]

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline halogenated quinoline isomer.

  • Capillary Loading: Pack the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly and steadily.

  • Observation: Record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Workflow for Melting Point Determination:

Caption: Workflow for melting point determination.

Comparative Analysis of Physicochemical Properties

The following tables summarize the available physicochemical data for various mono-halogenated quinoline isomers. It is important to note that many of the pKa and logP values are predicted and may vary between different computational models.

Chloroquinoline Isomers
IsomerpKa (Predicted)logP (Predicted)Melting Point (°C)Boiling Point (°C)Aqueous Solubility
2-Chloroquinoline 0.41[7]2.64[9]34-38[10]266-267[10]Insoluble in water
3-Chloroquinoline 2.56[11]2.99[12]13-15[13]274-276[13]Limited solubility in water
4-Chloroquinoline 3.57[8]2.89[14]28-31[8][15]260-261[8]Partly soluble in water[8]
5-Chloroquinoline --43-48--
6-Chloroquinoline 4.18[16]-41-43[16][17]126-127 (at 10 mmHg)[16][17]Insoluble in water[16]
7-Chloroquinoline --32-36[17]--
8-Chloroquinoline 2.33[18]--20[18][19]288.5[18][19]Soluble[18]
Bromoquinoline Isomers
IsomerpKa (Predicted)logP (Predicted)Melting Point (°C)Boiling Point (°C)Aqueous Solubility
2-Bromoquinoline 0.582.92[7]44-49[5][7]115 (at 0.3 mmHg)[11][20]Soluble in methanol
3-Bromoquinoline 2.69[9]3.03[9]13-15[9][13]272-278[15]103 mg/L at 25°C[9]
5-Bromoquinoline --41-52[21]280[22]Less soluble in water[22]
6-Bromoquinoline --19-24[18]116 (at 6 mmHg)[23]Soluble in various organic solvents[8]
7-Bromoquinoline 3.36[17]2.92[19]34-71[14][19]290[16]-
8-Bromoquinoline ---112-113 (at 0.5 mmHg)[6][24]-
Iodoquinoline Isomers
IsomerpKa (Predicted)logP (Predicted)Melting Point (°C)Boiling Point (°C)Aqueous Solubility
2-Iodoquinoline -->300320.7-
3-Iodoquinoline 2.89[25]2.84[25]61.5-62.5[25]105-107 (at 0.25 Torr)[25]-
4-Iodoquinoline --93-94[26]336.8[26]Sparingly soluble in water[1]

Structure-Property Relationships: Unraveling the Trends

The data, though incomplete, reveals several important trends in the physicochemical properties of halogenated quinoline isomers.

pKa: The basicity of the quinoline nitrogen is influenced by the electron-withdrawing inductive effect of the halogen. Generally, halogenation decreases the pKa compared to unsubstituted quinoline (pKa ≈ 4.9). The position of the halogen is crucial. Halogens on the pyridine ring (positions 2, 3, and 4) tend to have a more pronounced effect on the pKa of the nitrogen atom compared to those on the benzene ring. For instance, the predicted pKa of 2-chloroquinoline (0.41) is significantly lower than that of 6-chloroquinoline (4.18).[7][16] This is due to the closer proximity of the halogen to the nitrogen atom in the former.

logP: Lipophilicity generally increases with the size and polarizability of the halogen atom (F < Cl < Br < I). The position of the halogen also plays a role, though the trends are less straightforward and can be influenced by intramolecular interactions and the overall dipole moment of the molecule.

Solubility: As a general trend, increased lipophilicity (higher logP) corresponds to lower aqueous solubility. The formation of salts, for instance by protonation of the quinoline nitrogen, can significantly enhance aqueous solubility.

Melting and Boiling Points: The melting and boiling points are influenced by the strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The introduction of a halogen atom increases the molecular weight and polarizability, generally leading to higher melting and boiling points compared to unsubstituted quinoline. The symmetry of the isomer can also affect its packing in the crystal lattice, thereby influencing the melting point.

Logical Relationship of Physicochemical Properties:

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Implications Halogen_Type Halogen Type (F, Cl, Br, I) pKa pKa (Basicity) Halogen_Type->pKa Inductive Effect logP logP (Lipophilicity) Halogen_Type->logP Size/Polarizability MP_BP Melting/Boiling Point Halogen_Type->MP_BP Molecular Weight Halogen_Position Halogen Position Halogen_Position->pKa Proximity to N Halogen_Position->logP Dipole Moment Halogen_Position->MP_BP Symmetry/Packing Solubility Aqueous Solubility pKa->Solubility Ionization ADME ADME Properties pKa->ADME Target_Binding Target Binding pKa->Target_Binding logP->Solubility Inverse Relationship logP->ADME logP->Target_Binding Solubility->ADME

Caption: Interplay between molecular structure, physicochemical properties, and biological implications of halogenated quinolines.

Conclusion

The halogenation of the quinoline scaffold provides a rich playground for medicinal chemists to finely tune the physicochemical properties of potential drug candidates. The type and position of the halogen atom exert a profound influence on the pKa, logP, solubility, and melting/boiling points of the resulting isomers. While a complete experimental dataset for all halogenated quinoline isomers remains to be fully elucidated, the available data and established chemical principles provide a strong framework for understanding the underlying structure-property relationships. This knowledge is indispensable for the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 3-Bromo-8-methylquinoline demands a meticulous approach grounded in a thorough understanding of its chemical properties and associated hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound from receipt to disposal.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Quinolines can cause headaches, nausea, and dizziness, and may have effects on the liver.[5]

  • Irritation: Expected to cause skin and serious eye irritation.[6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be very toxic to aquatic life.[7]

These hazards underscore the necessity for stringent disposal protocols to protect both laboratory personnel and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always refer to the glove manufacturer's compatibility chart.[2]To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[8]To protect against splashes and vapors that can cause serious eye irritation.[6]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially toxic vapors.[3]

Waste Classification and Segregation: The First Step in Proper Disposal

Proper disposal begins with correct waste classification. This compound is a halogenated organic waste .[1][2] It is crucial to segregate this waste stream from non-halogenated organic waste.[1] Co-mingling halogenated and non-halogenated waste can significantly increase disposal costs and complicate the disposal process.[2]

WasteSegregation cluster_generation Waste Generation Point cluster_segregation Waste Segregation 3_Bromo_8_methylquinoline This compound (Solid or in Solution) Halogenated_Waste Halogenated Organic Waste Container 3_Bromo_8_methylquinoline->Halogenated_Waste CORRECT Non_Halogenated_Waste Non-Halogenated Organic Waste Container 3_Bromo_8_methylquinoline->Non_Halogenated_Waste INCORRECT

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is mandatory to ensure safety and regulatory compliance.

Step 1: Container Selection and Labeling
  • Choose an Appropriate Container: Select a chemically compatible container with a secure, tight-fitting lid.[9] The container must be in good condition and free from leaks.[9]

  • Proper Labeling: All waste containers must be clearly labeled.[1] The label should include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[1]

    • If it is a mixed waste stream, list all components and their approximate percentages.[2]

    • The appropriate hazard pictograms (e.g., irritant, toxic, environmentally hazardous).[8]

Step 2: Waste Accumulation
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Segregation: Keep the halogenated waste container separate from incompatible materials, such as strong oxidizing agents.[3]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] This prevents the release of vapors and reduces the risk of spills.[1]

Step 3: Disposal Request and Pickup
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to your Environmental Health and Safety (EHS) department.[2]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[10] This is to prevent environmental contamination.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.[1]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Regulatory Framework

The disposal of hazardous waste, including halogenated organic compounds, is regulated by federal and state agencies. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[11][12] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals.[13][14] It is imperative that all laboratory personnel are familiar with and adhere to these regulations as well as their institution-specific guidelines.[9][15]

DisposalDecisionTree start Waste Identified: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Classify as Halogenated Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Incorrect Classification is_halogenated->non_halogenated_waste No select_container Select compatible, labeled container halogenated_waste->select_container accumulate Store in designated SAA, container closed select_container->accumulate request_pickup Request disposal via Institutional EHS accumulate->request_pickup disposed Properly Disposed request_pickup->disposed

By adhering to these rigorous safety and disposal protocols, you not only ensure your own safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 3-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 3-Bromo-8-methylquinoline, a halogenated quinoline derivative, represents a class of molecules that are invaluable in synthesis but demand meticulous handling. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure that your handling of this and similar reagents is grounded in safety, efficiency, and scientific rigor. Our objective is to empower you with the knowledge to not only prevent incidents but to understand the rationale behind each safety protocol, fostering a deeply ingrained culture of safety within your laboratory.

Hazard Analysis: Understanding the Risks of Halogenated Quinolines

While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structural class—halogenated quinolines—provides a strong basis for hazard assessment. Compounds in this family are known to be biologically active and often present several potential hazards.[1][2] Based on data from analogous structures, researchers must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested or inhaled.[3][4][5]

Anticipated Hazards:

  • Skin Irritation (Category 2): May cause redness, itching, or inflammation upon contact.[4]

  • Serious Eye Irritation (Category 2A): Can cause significant irritation, redness, and discomfort if it enters the eyes.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a dust or aerosol.[4]

  • Acute Toxicity: While not definitively categorized, similar brominated quinolines are harmful if swallowed.[6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and the failure of one layer can be compensated by another. The causality is clear: engineering controls are the first line of defense, but PPE is the essential last barrier between the researcher and the chemical.

PPE CategoryItemStandard/SpecificationRationale
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 compliant[7]Protects against splashes and airborne particulates from entering the eyes. Standard safety glasses are insufficient.[7][8]
Face ShieldWorn over safety gogglesProvides a full-face barrier during procedures with a heightened risk of splashing, such as when transferring large volumes of solutions.[7]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are suitable for incidental contact.[8]Prevents direct skin contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin. For prolonged contact, consult the manufacturer's chemical resistance guide.[9]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex) or 100% cotton. Must be fully buttoned.[7]Protects skin and personal clothing from contamination. Synthetic blends can melt and adhere to skin in a fire, exacerbating injuries.
Full-Length Pants & Closed-Toe ShoesMade of non-porous material.Ensures no skin is exposed. Prevents injury from spills and dropped objects.[7][8]
Respiratory Protection Chemical Fume HoodCertified and with demonstrated proper airflow.The primary engineering control to prevent inhalation of vapors or fine powders. All handling of the solid and its solutions should occur within a hood.[10][11][12]
NIOSH-Approved RespiratorEquipped with organic vapor cartridges.For use only when engineering controls are insufficient or in an emergency situation, such as a large spill. Proper fit-testing and training are required.[10][13]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination. Each step is designed to maintain control over the chemical from the moment it is removed from storage until the waste is properly segregated.

A. Preparation (Pre-Handling)

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational, the sash is at the appropriate height, and the airflow is adequate.[8][12]

  • Assemble Materials: Place all necessary equipment—spatulas, glassware, solvents, and a labeled waste container—inside the fume hood.[11]

  • Prepare Work Surface: Cover the work surface within the hood with disposable, plastic-backed absorbent paper to contain minor spills and facilitate cleanup.[12]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.[11]

B. Procedure (Handling the Chemical)

  • Weighing and Transfer:

    • Carefully open the container, pointing the lid away from your face.

    • Use a spatula to transfer the solid onto anti-static weigh paper or directly into a tared container.

    • Perform all transfers slowly and deliberately to avoid generating airborne dust.[7]

  • Solution Preparation:

    • If preparing a solution, place the vessel containing the solvent in the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring.[7]

    • Keep the container capped or covered when not actively in use.

C. Post-Procedure (Cleanup)

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[11]

  • Clean Work Area: Wipe down the work surface of the fume hood. Dispose of the absorbent bench paper as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete.[14][15]

Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review SDS) ppe 2. Don Full PPE risk_assessment->ppe Proceed if safe hood_prep 3. Prepare Fume Hood ppe->hood_prep weigh 4. Weighing & Transfer hood_prep->weigh dissolve 5. Solution Preparation weigh->dissolve decon 6. Decontaminate Equipment dissolve->decon waste 7. Segregate Halogenated Waste decon->waste doff_ppe 8. Doff PPE waste->doff_ppe wash 9. Wash Hands doff_ppe->wash

Caption: A logical workflow from initial risk assessment to final personal decontamination.

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention.[16]

  • Eye Exposure: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[14][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[14][18]

  • Minor Spill (in a fume hood): Absorb the spill with an inert material like sand or vermiculite.[10][19] Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[13]

  • Major Spill: Evacuate the laboratory immediately and alert others. Close the door and prevent entry. Contact your institution's environmental health and safety department.[9][14]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance. Halogenated organic compounds require special handling.

  • Waste Segregation: All waste containing this compound, including rinsates and contaminated solids (gloves, paper towels, etc.), must be collected in a dedicated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be durable, compatible with the waste, and kept tightly sealed. It must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components.[11]

  • Disposal: The sealed and labeled container must be disposed of through your institution's official hazardous waste management program. This typically involves removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[14][20] Never pour this chemical down the drain.[14][20]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.